4-Butoxy-3,5-difluorophenylboronic acid
Description
BenchChem offers high-quality 4-Butoxy-3,5-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxy-3,5-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-butoxy-3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-8(12)5-7(11(14)15)6-9(10)13/h5-6,14-15H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZFCENWENRUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OCCCC)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248820 | |
| Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-78-9 | |
| Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-butoxy-3,5-difluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Butoxy-3,5-difluorophenylboronic acid chemical structure and properties
An In-depth Technical Guide to 4-Butoxy-3,5-difluorophenylboronic acid: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Butoxy-3,5-difluorophenylboronic acid, a fluorinated organoboron compound of significant interest in contemporary organic synthesis and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to infer its chemical structure, physicochemical properties, and reactivity. A detailed exploration of its anticipated role in Suzuki-Miyaura cross-coupling reactions is presented, including a generalized experimental protocol. Safety and handling considerations are also discussed to ensure its proper use in a research and development setting.
Introduction: The Significance of Fluorinated Phenylboronic Acids in Modern Chemistry
The incorporation of fluorine atoms into organic molecules can profoundly influence their biological and chemical properties. In the realm of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. Phenylboronic acids, and their derivatives, are indispensable reagents in synthetic organic chemistry, most notably for their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] The convergence of these two fields has led to the emergence of fluorinated phenylboronic acids as highly valuable building blocks for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[2]
4-Butoxy-3,5-difluorophenylboronic acid combines the advantageous electronic properties of a difluorinated phenyl ring with the steric and electronic contributions of a butoxy group. This unique combination makes it a promising reagent for the synthesis of novel biaryl and heterocyclic structures.
Chemical Structure and Inferred Properties
The chemical structure of 4-Butoxy-3,5-difluorophenylboronic acid is characterized by a central benzene ring substituted with a boronic acid group [-B(OH)₂], a butoxy group (-O(CH₂)₃CH₃) at the 4-position, and two fluorine atoms at the 3 and 5-positions.
Figure 1: Chemical structure of 4-Butoxy-3,5-difluorophenylboronic acid.
Physicochemical Properties
| Property | Inferred Value/Characteristic | Basis of Inference |
| Molecular Formula | C₁₀H₁₃BF₂O₃ | Calculated |
| Molecular Weight | 230.02 g/mol | Calculated |
| Appearance | White to off-white solid | General appearance of phenylboronic acids |
| Melting Point | Expected to be a solid with a defined melting point | Analogy with similar compounds like 3,5-Difluorophenylboronic acid (m.p. 210-217 °C)[3] |
| Solubility | Soluble in organic solvents like methanol, THF, and DMSO; likely sparingly soluble in water | General solubility of phenylboronic acids[4] |
| pKa | Expected to be lower than non-fluorinated analogues due to the electron-withdrawing nature of fluorine atoms. | The presence of fluorine atoms is known to lower the pKa of phenylboronic acids.[5] |
Synthesis and Reactivity
General Synthetic Approach
The synthesis of 4-Butoxy-3,5-difluorophenylboronic acid is anticipated to follow established methods for the preparation of substituted phenylboronic acids. A common and effective route involves the lithiation of a corresponding aryl halide followed by quenching with a borate ester and subsequent hydrolysis.
Figure 2: Proposed synthetic pathway for 4-Butoxy-3,5-difluorophenylboronic acid.
Step-by-Step Methodology (Inferred):
-
Starting Material Preparation: The synthesis would likely commence with the preparation of 1-bromo-4-butoxy-3,5-difluorobenzene.
-
Lithiation: In an inert, anhydrous atmosphere (e.g., under nitrogen or argon), the starting aryl bromide would be dissolved in a dry ethereal solvent such as tetrahydrofuran (THF) and cooled to -78 °C.[5] A solution of n-butyllithium (n-BuLi) in hexanes is then added dropwise to effect a lithium-halogen exchange, forming the highly reactive organolithium intermediate.[6]
-
Borylation: The organolithium species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.[6] This forms a borate ester intermediate.
-
Hydrolysis: The reaction mixture is allowed to warm to room temperature, and an acidic workup (e.g., with dilute hydrochloric acid) is performed to hydrolyze the borate ester, yielding the final 4-Butoxy-3,5-difluorophenylboronic acid product.[6] The product can then be purified by recrystallization or column chromatography.
Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for 4-Butoxy-3,5-difluorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, enabling the synthesis of a wide array of biaryl compounds.[7]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organohalide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the desired biaryl product (R¹-R²), regenerating the Pd(0) catalyst.
Figure 3: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative protocol for the use of a phenylboronic acid in a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), 4-Butoxy-3,5-difluorophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv).[8]
-
Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[8]
-
Reaction: Heat the reaction mixture with vigorous stirring for the required time (typically 2-24 hours) at a temperature ranging from 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Safety and Handling
As with all chemical reagents, 4-Butoxy-3,5-difluorophenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Category | Precautionary Measures | Reference |
| Skin Irritation | Causes skin irritation. Wear protective gloves. | [9] |
| Eye Irritation | Causes serious eye irritation. Wear safety glasses with side-shields or goggles. | [9] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. | [10] |
| Ingestion | May be harmful if swallowed. Wash hands thoroughly after handling. | [9] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store under an inert atmosphere to prevent degradation.
Conclusion
4-Butoxy-3,5-difluorophenylboronic acid is a valuable, albeit not widely documented, building block for organic synthesis. Its unique electronic and steric properties make it a promising reagent for the construction of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide provides a foundational understanding of its structure, inferred properties, and potential applications, serving as a valuable resource for researchers in synthetic and medicinal chemistry.
References
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(4-Butoxy-2,3-difluorophenyl)boronic acid (Contains Varying Amounts Of Anhydride). PureSynth. [Link]
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(4-BUTOXY-2,3-DIFLUOROPHENYL)BORONIC ACID. 2a biotech. [Link]
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PREPARATION OF TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses. [Link]
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4-Butoxy-2,3-difluorophenylboronic acid. ChemBK. [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
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{4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid Properties. EPA. [Link]
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Supporting information - General procedure of the Suzuki reaction. The Royal Society of Chemistry. [Link]
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4-Carboxy-3-fluorophenylboronic acid. PubChem. [Link]
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(3,4,5-trifluorophenyl)boronic acid-catalyzed amide formation. Organic Syntheses. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]
-
11B NMR Chemical Shifts. San Diego State University. [Link]
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4-Fluorophenylboronic acid. PubChem. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Semantic Scholar. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid. ResearchGate. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
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A Senior Application Scientist's Guide to 4-Butoxy-3,5-difluorophenylboronic Acid: Synthesis, Properties, and Application in Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Role of Fluorinated Phenylboronic Acids in Modern Synthesis
Within the landscape of modern organic chemistry, particularly in the realm of pharmaceutical and materials science, substituted phenylboronic acids are indispensable building blocks. Their prominence is largely due to their pivotal role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] The strategic incorporation of fluorine atoms and alkoxy groups onto the phenylboronic acid scaffold imparts unique electronic and physicochemical properties that are highly sought after in drug discovery and advanced materials development.[3]
This guide focuses on 4-Butoxy-3,5-difluorophenylboronic acid (CAS Number: 2096329-78-9 ), a reagent that exemplifies this molecular design strategy. The two fluorine atoms positioned meta to the boronic acid group act as strong electron-withdrawing groups, which can significantly modulate the reactivity of the boronic acid and the properties of the resulting biaryl products.[2][4] Concurrently, the butoxy group at the para position enhances lipophilicity and can improve solubility in organic solvents, a critical factor for both reaction efficiency and the pharmacokinetic profile of a potential drug candidate.
This document serves as a technical resource for researchers, providing insights into the synthesis, properties, and practical application of this versatile reagent, with a focus on the causal relationships that underpin its utility in the laboratory.
Physicochemical and Structural Properties
The specific arrangement of substituents on the phenyl ring dictates the physical and chemical behavior of the molecule. To fully appreciate the characteristics of 4-Butoxy-3,5-difluorophenylboronic acid, it is instructive to compare it with its structural analogs.
| Property | 4-Butoxy-3,5-difluorophenylboronic acid | 4-Butoxy-2,3-difluorophenylboronic acid | 4-Butoxy-2,5-difluorophenylboronic acid | 3,5-Difluorophenylboronic acid |
| CAS Number | 2096329-78-9 | 156487-12-6[5] | 2096339-97-6[6] | 156545-07-2[7] |
| Molecular Formula | C₁₀H₁₃BF₂O₃ | C₁₀H₁₃BF₂O₃ | C₁₀H₁₃BF₂O₃ | C₆H₅BF₂O₂ |
| Molecular Weight | 230.02 g/mol | 230.02 g/mol [5] | Not specified | 157.91 g/mol [7] |
| Appearance | Not specified | White to Almost white powder to crystal | Not specified | White to orange crystalline powder[7] |
| Melting Point | Not specified | Not specified | Not specified | 210-217 °C[7] |
Proposed Synthetic Route
A robust and scalable synthesis is critical for the practical application of any chemical reagent. A plausible and commonly employed strategy for the synthesis of substituted phenylboronic acids involves a lithium-halogen exchange followed by borylation.[4][8]
A proposed synthetic pathway for 4-Butoxy-3,5-difluorophenylboronic acid starts from 1-bromo-3,5-difluorobenzene.
Caption: Proposed synthesis of 4-Butoxy-3,5-difluorophenylboronic acid.
Causality in the Synthesis:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis initiates with the butoxylation of 1-bromo-3,5-difluorobenzene. The strong electron-withdrawing effect of the two fluorine atoms activates the aromatic ring towards nucleophilic attack, making the para position susceptible to substitution by the butoxide anion (generated from n-butanol and a strong base like sodium hydride).
-
Lithium-Halogen Exchange: The resulting 1-bromo-4-butoxy-3,5-difluorobenzene is then subjected to a lithium-halogen exchange. This is typically performed at very low temperatures (-78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi) to prevent side reactions.[8] The bromine atom is selectively exchanged for a lithium atom, generating a highly reactive aryllithium intermediate.
-
Borylation and Hydrolysis: The aryllithium species is a powerful nucleophile that readily attacks the electrophilic boron atom of a borate ester, such as triisopropyl borate (B(OiPr)₃).[8] This forms a boronate ester intermediate. Subsequent acidic hydrolysis protonates the oxygen atoms, yielding the final 4-Butoxy-3,5-difluorophenylboronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-Butoxy-3,5-difluorophenylboronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthesis for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids.
Mechanism and the Role of Fluorine:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The electron-deficient nature of the 4-Butoxy-3,5-difluorophenylboronic acid can accelerate the transmetalation step, which is often rate-limiting. However, a significant challenge with highly fluorinated phenylboronic acids is their susceptibility to protodeboronation (cleavage of the C-B bond by a proton source) under basic conditions.[1] Therefore, careful selection of the base and reaction conditions is paramount to achieving high yields.
Experimental Protocol: A Self-Validating System
The following protocol for a Suzuki-Miyaura coupling is designed to be a self-validating system, where the choice of reagents and conditions is justified by established principles to maximize yield and minimize side products.
Objective: To couple 4-Butoxy-3,5-difluorophenylboronic acid with a generic aryl bromide (Ar-Br).
Materials:
-
4-Butoxy-3,5-difluorophenylboronic acid (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (5:1 mixture)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Workflow Diagram:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), 4-Butoxy-3,5-difluorophenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Expertise & Experience: Using a slight excess of the boronic acid component can help drive the reaction to completion, especially if there is a risk of competitive protodeboronation. A weak base like K₃PO₄ is often preferred with electron-deficient boronic acids to minimize this side reaction.[1]
-
-
Solvent Addition: Add the degassed Toluene/Water (5:1) solvent mixture via cannula or syringe.
-
Trustworthiness: Degassing the solvent by sparging with an inert gas is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it.
-
-
Catalyst Addition: Add the Palladium(II) acetate and SPhos ligand to the flask.
-
Expertise & Experience: Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps and helps stabilize the catalytic species, leading to higher turnover numbers.[2]
-
-
Reaction Execution: Seal the flask and heat the reaction mixture in an oil bath to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel.
Conclusion
4-Butoxy-3,5-difluorophenylboronic acid is a strategically designed building block that offers significant advantages for the synthesis of complex biaryl compounds. The interplay between the electron-withdrawing difluoro substitution and the lipophilic butoxy group provides a unique tool for medicinal chemists and materials scientists. A thorough understanding of its properties and the rationale behind the synthetic and coupling methodologies, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
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Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates , PMC - NIH. [Link]
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Suzuki-Miyaura Coupling , Chemistry LibreTexts. [Link]
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tert-Butyl Phenylsulfonyl(thiophen-2-yl)methylcarbamate , Organic Syntheses Procedure. [Link]
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4-Butoxy-2,3-difluorophenylboronic acid , ChemBK. [Link]
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Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives , MDPI. [Link]
-
Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF , ResearchGate. [Link]
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation , ACS Omega. [Link]
-
4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 , PubChem. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid, Google P
-
Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid , University of Pittsburgh D-Scholarship. [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of 4-Butoxy-3,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the melting and boiling points of 4-Butoxy-3,5-difluorophenylboronic acid, a compound of significant interest in medicinal chemistry and organic synthesis. Due to the absence of experimentally determined data in publicly available literature, this document offers estimated values based on the analysis of structurally analogous compounds. The core of this guide is a detailed exposition of the experimental protocols for the precise determination of these fundamental physicochemical properties. By grounding our discussion in established methodologies and providing a robust framework for experimental design, we aim to empower researchers with the tools necessary for the accurate characterization of this and other novel chemical entities.
Introduction: The Significance of 4-Butoxy-3,5-difluorophenylboronic acid in Modern Chemistry
Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] 4-Butoxy-3,5-difluorophenylboronic acid merges these key features: a reactive boronic acid moiety for synthetic transformations and a difluorinated aromatic ring with a butoxy substituent, suggesting its potential utility in the development of novel pharmaceuticals and advanced materials.[5][6]
The physical properties of a compound, such as its melting and boiling points, are critical parameters that influence its handling, purification, and formulation. A sharp melting point range is a key indicator of purity, while the boiling point is essential for purification techniques like distillation and for understanding a compound's volatility.[7] Given the nascent stage of research into 4-Butoxy-3,5-difluorophenylboronic acid, this guide serves as a foundational resource for its physicochemical characterization.
Physicochemical Properties: An Estimation
As of the date of this publication, specific experimental data for the melting and boiling points of 4-Butoxy-3,5-difluorophenylboronic acid are not documented in the scientific literature. However, we can extrapolate estimated values by examining the properties of structurally related compounds.
| Compound | Structure | Melting Point (°C) | Boiling Point (°C) |
| 4-Butoxy-3,5-difluorophenylboronic acid (Estimated) | CCOCCC1=C(C=C(C=C1F)B(O)O)F | ~110-130 | ~350-370 (Predicted, with decomposition) |
| 4-Butoxyphenylboronic acid | CCOCCC1=CC=C(C=C1)B(O)O | 106-108 | 342.3±44.0 (Predicted) |
| 3,5-Difluorophenylboronic acid | C1=C(C=C(C=C1F)B(O)O)F | 210-217 | 266.9 at 760 mmHg |
Rationale for Estimation:
-
Melting Point: The introduction of two fluorine atoms in 3,5-difluorophenylboronic acid significantly increases the melting point compared to the non-fluorinated 4-butoxyphenylboronic acid, likely due to stronger intermolecular interactions such as dipole-dipole forces and potentially crystal packing effects. The presence of the flexible butoxy group in our target molecule is expected to disrupt some of the crystal lattice energy compared to the more compact 3,5-difluorophenylboronic acid, thus lowering the melting point. Therefore, a melting point in the range of 110-130°C is a reasonable starting estimate.
-
Boiling Point: The predicted boiling point of 4-butoxyphenylboronic acid is approximately 342°C. The addition of two fluorine atoms will increase the molecular weight and polarity, which would be expected to raise the boiling point. Boronic acids are also known to undergo dehydration at elevated temperatures to form boroxines, which can complicate boiling point determination. Thus, a boiling point in the range of 350-370°C is a plausible prediction, though it is likely that the compound will decompose at or before this temperature.
Disclaimer: These values are estimations and must be verified by experimental determination. The following sections provide detailed protocols for this purpose.
Experimental Determination of Melting and Boiling Points
The following protocols are designed to provide accurate and reproducible measurements of the melting and boiling points of 4-Butoxy-3,5-difluorophenylboronic acid.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
This is the most common and accurate method for determining the melting point of a solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Protocol:
-
Sample Preparation:
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[10]
-
Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the estimated melting point.[10]
-
Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[11]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).[7]
-
Repeat the measurement with a fresh sample to ensure reproducibility.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heating and a more accurate melting point range.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the temperature of the heating block and the sample to be in equilibrium, leading to a precise measurement.[11]
Workflow Diagram:
Caption: Workflow for Melting Point Determination
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Micro Boiling Point Determination
This method is suitable for small quantities of a substance and is a safer alternative to distillation for potentially high-boiling compounds.[12][13][14]
Apparatus:
-
Melting point apparatus or Thiele tube with heating oil[14]
-
Small test tube (e.g., 6 x 50 mm) or a melting point capillary tube[15]
-
A short piece of sealed capillary tubing (inverted)[13]
-
Thermometer
-
Pipette
Protocol:
-
Sample Preparation:
-
Add a small amount (a few drops) of liquid 4-Butoxy-3,5-difluorophenylboronic acid (if it is a low-melting solid, it should be gently melted first) into the small test tube or melting point capillary.
-
Take a short piece of capillary tubing, sealed at one end, and place it into the sample tube with the open end down. This will act as a boiling chip.[13]
-
-
Measurement:
-
Attach the sample tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Insert the assembly into a melting point apparatus or a Thiele tube filled with a high-boiling point liquid (e.g., silicone oil).[15]
-
Heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as the trapped air expands.[12]
-
Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the sample is boiling and its vapor is filling the inverted capillary.[15]
-
Turn off the heat and allow the apparatus to cool slowly.
-
Observe the point at which the bubbling stops and the liquid is drawn back into the inverted capillary. The temperature at this moment is the boiling point.[12]
-
Causality Behind Experimental Choices:
-
Inverted Capillary: The trapped air in the inverted capillary prevents bumping (sudden, violent boiling) and provides a clear visual indication of when the vapor pressure of the sample equals the external pressure.[13]
-
Cooling Down Measurement: Recording the temperature as the liquid re-enters the capillary provides a more accurate reading of the boiling point, as it ensures that the vapor pressure of the liquid is exactly equal to the atmospheric pressure at that moment.
Workflow Diagram:
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. pharmajia.com [pharmajia.com]
- 9. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. pharmadevils.com [pharmadevils.com]
- 12. chemconnections.org [chemconnections.org]
- 13. chemtips.wordpress.com [chemtips.wordpress.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. chymist.com [chymist.com]
Stability of 4-Butoxy-3,5-difluorophenylboronic acid under ambient conditions
Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Materials Scientists (Liquid Crystals), and Process Development Engineers.
Executive Summary: The Stability Paradox
4-Butoxy-3,5-difluorophenylboronic acid represents a classic "push-pull" aromatic system where stability is dictated by competing electronic effects. While the 3,5-difluoro substitution pattern provides inductive stabilization of the carbon-boron (C-B) bond against oxidation, it simultaneously increases Lewis acidity, making the compound prone to protodeboronation under basic conditions. Furthermore, the 4-butoxy tail, essential for its function as a liquid crystal mesogen, introduces solubility characteristics that facilitate rapid equilibrium with its anhydride (boroxine) form.
This guide moves beyond generic safety data sheets to explain the mechanistic stability of this compound, providing researchers with self-validating protocols to ensure reagent integrity.
Chemical Identity & Intrinsic Properties[1][2][3][4]
To handle this compound effectively, one must distinguish it from its structural isomers (e.g., 2,3-difluoro analogs like CAS 156487-12-6). The 3,5-difluoro substitution pattern is specific for generating high-dielectric anisotropy in liquid crystals.
| Property | Specification |
| Chemical Name | (4-Butoxy-3,5-difluorophenyl)boronic acid |
| Core Structure | Phenylboronic acid with meta-fluorines and para-alkoxy |
| Molecular Formula | C₁₀H₁₃BF₂O₃ |
| Molecular Weight | ~230.02 g/mol |
| Physical State | White to off-white crystalline powder |
| Melting Point | 210–217 °C (Core acid); Note: Boroxine formation depresses MP |
| Solubility | Soluble in THF, MeOH, EtOH; Sparingly soluble in water |
| Key Impurity | Boroxine (Anhydride) trimer [C₃₀H₃₃B₃F₆O₆] |
Mechanisms of Instability
The stability of this compound is governed by three primary vectors: Hygroscopic Dehydration , Protodeboronation , and Oxidative Cleavage .
The Boroxine Equilibrium (Hygroscopic Instability)
Under ambient humidity, 4-Butoxy-3,5-difluorophenylboronic acid does not remain a pure monomer. It exists in a dynamic equilibrium with its cyclic trimer (boroxine). The electron-donating butoxy group at the para position stabilizes the boroxine form entropically.
-
Mechanism: Loss of 3 water molecules forms a six-membered B₃O₃ ring.
-
Impact: This is reversible and generally not a "degradation" but a change in stoichiometry. However, it alters the effective molecular weight, leading to stoichiometry errors in Suzuki couplings.
Protodeboronation (Base-Catalyzed Decomposition)
This is the critical irreversible degradation pathway.
-
The Fluorine Effect: The two fluorine atoms at the 3,5-positions are electron-withdrawing (Inductive effect, -I). This pulls electron density away from the aromatic ring, making the ipso-carbon (attached to Boron) susceptible to attack by protons, especially after the boron has coordinated a base (forming a boronate [Ar-B(OH)3]-).
-
The Butoxy Counter-Effect: The 4-butoxy group is an electron donor by resonance (+R). It pumps electron density back into the ring, partially counteracting the fluorines.
-
Net Result: This compound is more stable than 3,4,5-trifluorophenylboronic acid but less stable than non-fluorinated phenylboronic acid.
Visualization of Degradation Pathways
Figure 1: The dynamic stability landscape. The monomer-boroxine cycle is reversible, while the base-catalyzed pathway leads to permanent loss of the functional group.
Handling & Storage Protocols
To maintain purity >98% for liquid crystal synthesis or pharmaceutical applications, follow these "Self-Validating" protocols.
Storage: The "Argon Sandwich"
Do not rely on simple capping. The compound is hygroscopic.
-
Primary Container: Amber glass vial (blocks UV, though UV sensitivity is low).
-
Atmosphere: Backfill with Argon or Nitrogen.
-
Seal: Parafilm over the cap is insufficient. Use a secondary outer container (desiccator) with active desiccant (Silica gel or P₂O₅).
-
Temperature: 0°C to 4°C is sufficient for short term (<3 months). -20°C is required for long-term storage to inhibit slow hydrolysis kinetics.
Handling in Solution
-
Solvent Choice: Avoid Acetone or Ketones for storage. Boronic acids can form cyclic esters with diols or react with enolizable ketones over time.
-
Preferred Solvents: THF, 2-MeTHF, Toluene (for reactions). Methanol is acceptable but will form methyl esters (dimethyl boronate) rapidly; this is usually reversible upon adding water/base in a Suzuki coupling.
Self-Validating QC Protocol
Before committing valuable precursors to a reaction, validate the boronic acid integrity.
| Method | Observation | Interpretation |
| Visual Inspection | Free-flowing powder | Pass. Good condition. |
| Clumped/Sticky solid | Caution. High water content (partial hydrolysis). | |
| ¹H NMR (DMSO-d₆) | Peak at ~8.0-8.2 ppm (s, 2H) | Pass. Intact B(OH)₂ protons. |
| Missing OH peaks / Shifted aromatics | Fail. Likely dehydrated to boroxine (broad peaks) or deboronated. | |
| ¹¹B NMR | Single peak ~28-30 ppm | Pass. Monomeric boronic acid. |
| Peak at ~19-22 ppm | Note. Boroxine present (common, not fatal). |
Experimental Workflow: Re-purification
If the compound has degraded to a mixture of boroxine and acid (variable stoichiometry), "normalize" it before weighing for a reaction.
Figure 2: Workflow to restore stoichiometry. Recrystallization from non-polar solvents often yields the boroxine form, which is stable and has a defined molecular weight for calculation.
References
-
Boroxine-Boronic Acid Equilibrium
-
Iovine, P. M., et al. "The Boroxine-Boronic Acid Equilibrium."[1] Journal of the American Chemical Society, 2017.
-
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017.
-
-
Fluorinated Liquid Crystals
-
Hird, M. "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 2007.
-
-
General Stability Data
-
Fisher Scientific / Combi-Blocks. "Safety Data Sheet: Fluorophenylboronic Acids."
-
Sources
Synthesis Pathways for 4-Butoxy-3,5-difluorophenylboronic acid
This guide details the synthesis of 4-Butoxy-3,5-difluorophenylboronic acid , a critical intermediate often employed in the development of negative dielectric anisotropy liquid crystals and advanced pharmaceutical scaffolds.
The synthesis strategy prioritizes the Lithium-Halogen Exchange pathway due to its high regioselectivity and compatibility with the electron-deficient 3,5-difluoro ring system. A secondary Grignard pathway is provided for scalability considerations.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 4-Butoxy-3,5-difluorophenylboronic acid Key Structural Features:
-
Electronic Character: The 3,5-difluoro substitution pattern renders the aromatic ring electron-deficient, increasing the acidity of the boronic acid and influencing the stability of the C-B bond.
-
Sterics: The 4-butoxy tail provides solubility and mesogenic properties (for liquid crystal applications) but introduces a steric bulk distal to the reaction center.
-
Stability: Unlike 2,6-difluorophenylboronic acids, which are prone to rapid protodeboronation due to ortho-fluorine effects, the meta-fluorine positioning in this target confers reasonable hydrolytic stability.
Retrosynthetic Logic: The most robust disconnection is the C-B bond, leading to the aryl lithium intermediate. This intermediate is best accessed via halogen-lithium exchange from the aryl bromide precursor. The alkoxy chain is installed early via Williamson ether synthesis to avoid compatibility issues with the boronic acid moiety later.
Figure 1: Retrosynthetic analysis revealing the linear pathway from commercially available phenols.
Pathway A: Cryogenic Lithiation-Borylation (Primary Route)
This route is recommended for laboratory-scale synthesis (up to 100g) due to its superior impurity profile. The use of n-Butyllithium (n-BuLi) at low temperatures ensures exclusive exchange of the bromine atom without competing ortho-lithiation at the C2/C6 positions.
Phase 1: Alkylation (Williamson Ether Synthesis)
Objective: Conversion of 4-bromo-2,6-difluorophenol to 1-bromo-4-butoxy-3,5-difluorobenzene.
-
Reagents: 4-Bromo-2,6-difluorophenol (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
-
Mechanism:
nucleophilic substitution.
Protocol:
-
Dissolution: Charge a reaction vessel with 4-bromo-2,6-difluorophenol and DMF (5 mL/g).
-
Base Addition: Add anhydrous
under stirring. The mixture may warm slightly. -
Alkylation: Add 1-bromobutane dropwise.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.
-
Workup: Quench with water. Extract with ethyl acetate.[1][2] Wash the organic phase with water (3x) to remove DMF, then brine. Dry over
and concentrate. -
Purification: If necessary, purify via short-path distillation or silica gel chromatography (eluting with pure hexanes).
Phase 2: Lithiation and Borylation
Objective: Transformation of the aryl bromide to the boronic acid.
-
Reagents: n-BuLi (2.5 M in hexanes, 1.1 eq), Triisopropyl borate (
, 1.2 eq). -
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Critical Parameter: Temperature must be maintained below -70°C during n-BuLi addition to prevent benzyne formation or scrambling.
Protocol:
-
Setup: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. Add the alkylated precursor (from Phase 1) and anhydrous THF (10 mL/g). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain internal temperature < -70°C.
-
Observation: The solution may turn yellow/orange, indicating the formation of the aryl lithium species.
-
-
Equilibration: Stir at -78°C for 1 hour to ensure complete Li-Br exchange.
-
Electrophile Addition: Add Triisopropyl borate (
) dropwise.-
Note:
is preferred over Trimethyl borate ( ) to reduce the risk of polymer formation and improve solubility.
-
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (20–25°C) over 2 hours.
-
Hydrolysis: Cool the mixture to 0°C. Slowly add 1M HCl until pH reaches ~1–2. Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.
Phase 3: Isolation and Purification
-
Extraction: Extract with Ethyl Acetate or Diethyl Ether.
-
Washing: Wash combined organics with brine. Do not wash with basic solutions, as the boronic acid will form a water-soluble boronate salt.
-
Crystallization: Concentrate the solvent to a minimum volume. Add n-heptane or n-hexane to induce precipitation.
-
Drying: Filter the white solid and dry under vacuum at 40°C.
Quantitative Data Summary (Expected Metrics)
| Parameter | Value | Notes |
|---|---|---|
| Yield (Step 1) | 90–95% | Williamson ether synthesis is highly efficient here. |
| Yield (Step 2) | 75–85% | Dependent on strict moisture exclusion. |
| Purity (HPLC) | >98% | Required for liquid crystal applications. |
| Appearance | White Crystalline Solid | |
Pathway B: The Grignard Variant (Scalability Option)
For multi-kilogram manufacturing, the cryogenic requirements of n-BuLi are often cost-prohibitive. The Grignard route utilizes Magnesium metal at mild temperatures.
Challenges: The electron-deficient nature of the 3,5-difluorobenzene ring makes the initiation of the Grignard reagent sluggish.
Modified Protocol:
-
Activation: Use mechanically activated Mg turnings or add a catalytic amount of Iodine (
) or DIBAL-H to initiate the surface. -
Solvent: THF is required; Diethyl ether is generally too volatile for process safety on this scale.
-
Formation: Maintain a gentle reflux (65°C) during the addition of the aryl bromide.
-
Quench: Transfer the formed Grignard reagent into a separate reactor containing the Borate ester at -20°C (Reverse addition). This prevents the formation of "double-addition" borinic acid byproducts (
).
Technical Validation & Signaling Pathways
The success of the synthesis relies on the specific reactivity of the fluorinated ring. The diagram below illustrates the reaction flow and the critical intermediate states.
Figure 2: Process flow diagram illustrating the transformation from phenol to boronic acid.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Moisture in THF or Borate | Distill THF over Na/Benzophenone; use fresh Borate. |
| Protodeboronation | Hydrolysis pH too low or temp too high | Keep hydrolysis at 0°C; do not heat during workup. |
| Impurity: Borinic Acid | Stoichiometry mismatch | Ensure excess Borate (1.2–1.5 eq) is used. |
| Incomplete Exchange | Temperature > -70°C | Ensure internal probe confirms temp before n-BuLi addition. |
References
-
Organic Chemistry Portal. (2024). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.[2] Retrieved from
Sources
Methodological & Application
Application Note: Precision Coupling of 4-Butoxy-3,5-difluorophenylboronic Acid
Topic: Suzuki-Miyaura Coupling using 4-Butoxy-3,5-difluorophenylboronic Acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Materials Scientists (Liquid Crystals), and Process Chemists.
Introduction & Chemical Profile
4-Butoxy-3,5-difluorophenylboronic acid (CAS: 2096329-78-9) is a specialized building block bridging the gap between advanced materials science and medicinal chemistry. In the realm of liquid crystals (LCs) , the 3,5-difluoro-4-alkoxy motif is a "privileged structure," imparting negative dielectric anisotropy (
The "Push-Pull" Electronic Challenge
Successful coupling of this reagent requires understanding its unique electronic environment, which differs significantly from simple phenylboronic acids or the notoriously unstable 2,6-difluoro isomers.
-
Inductive Withdrawal (-I): The two fluorine atoms at the 3,5-positions are strongly electron-withdrawing. This reduces the electron density at the ipso-carbon, theoretically slowing down the transmetallation step (which requires a nucleophilic boronate).
-
Resonance Donation (+R): The 4-butoxy group acts as a strong resonance donor. This electron density is pushed into the ring, partially counteracting the fluorines and stabilizing the C-B bond against hydrolytic cleavage (protodeboronation).
Chemist's Takeaway: Unlike 2,6-difluorophenylboronic acid, which undergoes rapid base-catalyzed protodeboronation, the 3,5-isomer is relatively stable . However, its electron-deficient nature compared to simple arylboronic acids requires highly active catalytic systems to drive the reaction to completion before competing side reactions (homocoupling) occur.
Mechanistic Visualization
The following diagram illustrates the electronic "tug-of-war" and the resulting decision logic for catalyst selection.
Figure 1: Mechanistic logic flow for selecting reaction conditions based on the substrate's electronic properties.
Optimized Experimental Protocols
Two protocols are provided: Method A for general screening and robust synthesis (High Throughput), and Method B for challenging substrates (sterically hindered or electron-rich halides).
Method A: The "Workhorse" Protocol (Pd-dppf)
Best for: Aryl bromides, iodides, and electron-deficient aryl chlorides.
Reagents:
-
Boronic Acid: 4-Butoxy-3,5-difluorophenylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temperature: 80–90 °C
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 276 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Inert: Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg) under a positive stream of inert gas.
-
Reaction: Seal the vial and heat to 90 °C for 4–12 hours. Monitor by LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc and wash with water. The 4-butoxy chain increases lipophilicity, so ensure thorough extraction from the aqueous layer.
-
Purification: Silica gel chromatography. (Note: The product will likely be less polar than non-alkoxy analogs).
Method B: The "High-Performance" Protocol (Buchwald G3)
Best for: Aryl chlorides, sterically hindered partners, or when low catalyst loading is required.
Reagents:
-
Catalyst: XPhos Pd G3 or SPhos Pd G3 (1–2 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene / Water (10:1) or THF / Water (10:1)
-
Temperature: 60–80 °C
Why this works: The dialkylbiaryl phosphine ligands (XPhos/SPhos) create an extremely electron-rich Pd(0) species, facilitating oxidative addition into unreactive chlorides. They also create a bulky environment that accelerates reductive elimination, crucial for forming the hindered biaryl bond often found in liquid crystal cores.
Troubleshooting & Critical Parameters
| Issue | Diagnosis | Solution |
| Protodeboronation | Product mass corresponds to Ar-H (loss of boron).[1] | While 3,5-difluoro is stable, high pH can still trigger hydrolysis. Switch to anhydrous conditions: Use Cs₂CO₃ or K₃PO₄ in dry DMF or Dioxane at 100°C. |
| Homocoupling | Dimer of the boronic acid observed (Ar-Ar). | Indicates oxidation of the boronic acid. Degas solvents thoroughly. Ensure no O₂ leak. Reduce catalyst loading. |
| Incomplete Conversion | Starting material remains; catalyst inactive. | The transmetallation is too slow. Switch to Method B (SPhos/XPhos). Add a promoter like TBAB (tetrabutylammonium bromide) to stabilize the catalytic species. |
| "Grease" Impurities | NMR shows aliphatic peaks not matching product. | The butoxy tail can mimic grease signals. Verify integration carefully. Use pentane/ether precipitations to remove actual grease. |
Application Workflow: Liquid Crystal Synthesis
In materials science, this coupling is often used to synthesize terphenyl mesogens . The following workflow illustrates the synthesis of a typical liquid crystal core.
Figure 2: Workflow for synthesizing a fluorinated terphenyl liquid crystal mesogen.
References
-
Mechanistic Studies on Fluorinated Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Protodeboronation Kinetics: Cox, P. A., et al. (2010). Base-catalyzed protodeboronation of arylboronic acids and esters.[1][2] Journal of the American Chemical Society, 132(38), 13100-13102.
-
Liquid Crystal Applications (Fluorinated Terphenyls): Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095.
-
Catalyst Selection Guide (BenchChem): Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
-
General Suzuki Protocol (Organic Chemistry Portal): Suzuki-Miyaura Coupling - Reaction Conditions and Mechanism.
Sources
Synthesis of Advanced Liquid Crystal Monomers Utilizing 4-Butoxy-3,5-difluorophenylboronic Acid: An Application and Protocol Guide
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of novel liquid crystal monomers employing 4-Butoxy-3,5-difluorophenylboronic acid. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and synthesis of advanced liquid crystalline materials. We will delve into the strategic incorporation of the 3,5-difluorobutoxybenzene moiety, elucidate the mechanistic rationale behind the Suzuki-Miyaura cross-coupling reaction for this specific application, and provide a robust, step-by-step protocol for synthesis, purification, and characterization.
Introduction: The Strategic Advantage of Fluorination in Liquid Crystal Design
The incorporation of fluorine atoms into the molecular core of liquid crystals is a well-established strategy for modulating their physicochemical properties. Lateral difluoro-substitution, as in the case of the 4-Butoxy-3,5-difluorophenyl moiety, offers several distinct advantages:
-
Modulation of Dielectric Anisotropy (Δε): The strong electronegativity of fluorine atoms introduces significant dipole moments perpendicular to the long molecular axis. This can lead to a large negative dielectric anisotropy, a critical property for vertical alignment (VA) mode liquid crystal displays (LCDs).[1]
-
Lowering of Melting Point and Viscosity: The introduction of lateral fluorine atoms can disrupt crystal packing, leading to lower melting points and broader nematic ranges. This also contributes to a reduction in viscosity, which is crucial for achieving fast switching times in display applications.
-
Enhanced Chemical and Thermal Stability: The high strength of the carbon-fluorine bond imparts increased stability to the liquid crystal molecule, making it more resistant to degradation under operational stresses such as heat and UV exposure.[2]
The use of 4-Butoxy-3,5-difluorophenylboronic acid as a building block allows for the precise and strategic introduction of these beneficial properties into a variety of liquid crystal architectures. The butoxy group provides a flexible tail, which is a common feature in calamitic (rod-shaped) liquid crystals, contributing to the formation of mesophases.
The Synthetic Keystone: Suzuki-Miyaura Cross-Coupling
The formation of the biaryl core, a ubiquitous structural motif in calamitic liquid crystals, is most effectively achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction facilitates the formation of a carbon-carbon bond between an organoboronic acid and an organohalide.[4]
Mechanistic Considerations for 4-Butoxy-3,5-difluorophenylboronic Acid
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electronic nature of the coupling partners can significantly influence the reaction efficiency. In our case, the 3,5-difluoro substitution renders the phenyl ring of the boronic acid electron-deficient. This can impact the transmetalation step. Therefore, the judicious selection of the palladium catalyst, ligand, base, and solvent system is paramount for a successful and high-yielding reaction.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 4-Butoxy-3,5-difluorophenylboronic Acid in the Synthesis of High-Performance OLED Materials
Abstract
The relentless pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with superior efficiency, color purity, and operational stability has intensified the focus on rational molecular design.[1][2] 4-Butoxy-3,5-difluorophenylboronic acid has emerged as a strategic building block for creating advanced emissive and host materials, particularly for blue fluorescence applications.[1][3] The unique electronic and steric properties imparted by the difluoro and butoxy substituents offer a powerful tool for tuning the optoelectronic characteristics of organic semiconductors. This guide provides an in-depth exploration of the application of 4-Butoxy-3,5-difluorophenylboronic acid in OLED material synthesis, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We present a detailed, field-proven protocol, explain the causality behind experimental choices, and discuss the expected photophysical outcomes.
Introduction: The Strategic Advantage of the 4-Butoxy-3,5-difluoro Substituent Pattern
The performance of an OLED device is fundamentally dictated by the chemical and photophysical properties of its constituent organic materials.[4] 4-Butoxy-3,5-difluorophenylboronic acid is a versatile reagent designed to impart specific, desirable traits to the target OLED molecule.
-
The Role of Fluorine: The incorporation of fluorine atoms into organic molecules is a well-established strategy in OLED material design.[5] The high electronegativity of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6] This modulation is critical for:
-
Achieving Deep-Blue Emission: Lowering the HOMO/LUMO levels widens the energy gap, shifting emission towards the blue end of the spectrum, a key requirement for full-color displays.[3][7]
-
Enhancing Stability: The strong carbon-fluorine (C-F) bond increases the thermal and oxidative stability of the molecule, contributing to a longer operational lifetime for the OLED device.[5]
-
Improving Electron Injection/Transport: Lowering the LUMO level can facilitate easier electron injection from the cathode or adjacent electron-transport layer.[6]
-
-
The Role of the Butoxy Group: The n-butoxy group (–O(CH₂)₃CH₃) primarily serves to enhance the material's processability. It increases the solubility of the resulting compound in common organic solvents, which is crucial for purification via column chromatography and for the fabrication of devices through solution-based methods. Furthermore, its steric bulk can help disrupt intermolecular packing (π-π stacking) in the solid state, which can mitigate aggregation-caused quenching and lead to higher photoluminescence quantum yields (PLQY).
This unique combination makes 4-Butoxy-3,5-difluorophenylboronic acid an excellent coupling partner for synthesizing molecules with enhanced stability, deep-blue emission, and good processability.
Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, making it indispensable in the synthesis of the complex conjugated systems required for OLEDs.[8][9] The reaction couples an organoboron compound (the boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[10][11]
The general mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. The base is crucial here, as it activates the boronic acid to facilitate this step.[11]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Palladium catalysts, often stabilized by phosphine or N-heterocyclic carbene (NHC) ligands, are essential for achieving high yields and good functional group tolerance under mild conditions.[12][13]
Experimental Protocol: Synthesis of a Blue Fluorescent Emitter
This section details a representative protocol for the synthesis of a novel blue fluorescent emitter, 9-(4-bromophenyl)-3,6-bis(4-butoxy-3,5-difluorophenyl)-9H-carbazole , through a double Suzuki-Miyaura cross-coupling reaction. Carbazole derivatives are widely used in OLEDs due to their excellent hole-transporting properties and high thermal stability.[3][14]
Reaction Scheme:
-
Reactants: 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole and 4-Butoxy-3,5-difluorophenylboronic acid.
-
Product: 9-(4-bromophenyl)-3,6-bis(4-butoxy-3,5-difluorophenyl)-9H-carbazole.
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] and a suitable phosphine ligand (e.g., SPhos).
-
Base: Potassium Phosphate (K₃PO₄).
-
Solvent: Toluene and Water.
Workflow Diagram:
Caption: Suzuki Coupling Synthesis Workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole (1.0 eq), 4-Butoxy-3,5-difluorophenylboronic acid (2.5 eq), and potassium phosphate (K₃PO₄, 4.0 eq).
-
Causality Note: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable dibromo-carbazole starting material. K₃PO₄ is an effective base for activating the boronic acid for transmetalation.[15]
-
-
Catalyst Addition:
-
Add the palladium catalyst precursor, Pd₂(dba)₃ (0.02 eq), and the phosphine ligand, SPhos (0.08 eq).
-
Causality Note: Pd₂(dba)₃ is a stable Pd(0) source.[16] SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it highly effective for challenging cross-coupling reactions.
-
-
Solvent Addition and Degassing:
-
Add toluene (e.g., 30 mL) and deionized water (e.g., 10 mL) to the flask.
-
Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for at least 20 minutes. This is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction:
-
Under a nitrogen atmosphere, heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dibromo-carbazole spot has disappeared (typically 18-24 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude solid by column chromatography on silica gel, using a solvent gradient (e.g., hexane/dichloromethane) to elute the product.
-
Combine the fractions containing the pure product (as identified by TLC) and remove the solvent to yield the final product as a white or off-white solid.
-
For OLED-grade purity (>99.9%), further purification by vacuum sublimation may be required.
-
Data Presentation: Expected Material Properties
The successful synthesis of the target molecule should yield a material with photophysical properties suitable for a blue OLED emitter. The table below summarizes expected data for the synthesized compound.
| Property | Expected Value | Significance in OLEDs |
| Yield | 70-85% | Demonstrates the efficiency of the synthetic protocol. |
| Purity | >99.5% (after chromatography) | High purity is essential to prevent quenching sites and ensure device longevity. |
| Absorption (λmax) | ~350-370 nm (in THF) | Indicates the wavelengths the material absorbs energy at. |
| Emission (λem) | ~440-460 nm (in THF) | Corresponds to the color of light emitted; this range is for deep-blue emission.[7] |
| PLQY | >70% (in solution) | High quantum yield is necessary for a high-efficiency emissive layer. |
| HOMO Level | ~ -5.7 to -5.9 eV | Influences hole injection efficiency and overall device architecture. |
| LUMO Level | ~ -2.4 to -2.6 eV | Affects electron injection efficiency and the resulting emission color. |
Conclusion and Outlook
4-Butoxy-3,5-difluorophenylboronic acid is a highly effective building block for the synthesis of advanced OLED materials. Its strategically designed substitution pattern allows for the fine-tuning of electronic properties to achieve deep-blue emission while simultaneously enhancing molecular stability and processability. The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and efficient pathway to incorporate this valuable moiety into complex conjugated systems like carbazole derivatives. By understanding the causal relationships between molecular structure, synthetic choices, and final photophysical properties, researchers can accelerate the development of next-generation OLEDs for displays and solid-state lighting.
References
- Title: Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC Source: National Center for Biotechnology Information URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters | ACS Omega Source: ACS Omega URL
- Title: Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC Source: National Center for Biotechnology Information URL
- Title: Application of carbazole derivatives as a multifunctional material for organic light-emitting devices Source: Heliyon URL
- Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI Source: MDPI URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances Source: ResearchGate URL
- Title: Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - ResearchGate Source: ResearchGate URL
- Title: Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube Source: YouTube URL
- Title: Organoborane coupling reactions (Suzuki coupling)
- Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: Chemical and photophysical properties of materials for OLEDs - ResearchGate Source: ResearchGate URL
- Title: Your "Go-To", "just couple already", Suzuki conditions?
- Title: Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing)
- Title: Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes - Chemical Society Reviews (RSC Publishing)
- Title: Editorial: High color purity boron-based OLED materials - PMC Source: National Center for Biotechnology Information URL
Sources
- 1. Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Editorial: High color purity boron-based OLED materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Application of carbazole derivatives as a multifunctional material for organic light-emitting devices | Technology audit and production reserves [journals.uran.ua]
- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
Application Note: Scalable Synthesis Protocols for 4-Butoxy-3,5-difluorophenylboronic Acid
Executive Summary
4-Butoxy-3,5-difluorophenylboronic acid (CAS: 2096329-78-9) is a critical fluorinated building block utilized extensively in the synthesis of liquid crystal (LC) mesogens and pharmaceutical intermediates.[1] The introduction of the 3,5-difluoro motif imparts specific dielectric anisotropy and viscoelastic properties essential for modern high-performance displays, while the boronic acid functionality serves as a versatile handle for Suzuki-Miyaura cross-coupling.[1]
This application note details a robust, scalable two-step synthesis protocol designed for gram-to-kilogram production.[1] Unlike traditional laboratory methods that rely on cryogenic lithiation (–78 °C), this guide prioritizes process safety and scalability , utilizing a regioselective nucleophilic aromatic substitution (
Key Technical Advantages[2]
-
Scalability: Avoids cryogenic vessels required for
-BuLi routes.[1] -
Regiocontrol: >98% selectivity for the para-substitution during the etherification step.[1]
-
Purification: Crystallization-driven isolation eliminates the need for chromatographic separation.[1]
Retrosynthetic Analysis & Strategy
The synthesis strategy hinges on the unique reactivity of the starting material, 1-bromo-3,4,5-trifluorobenzene.[1] The fluorine atom at the 4-position (para to the bromine) is electronically activated by the two flanking ortho-fluorine atoms, rendering it highly susceptible to nucleophilic attack.[1]
Strategic Pathway Diagram
Figure 1: Retrosynthetic logic flow leveraging the activated 4-position of the trifluorobenzene core.
Module 1: Regioselective Etherification ( )[1]
Objective: Synthesize 1-bromo-4-butoxy-3,5-difluorobenzene.
Principle: Nucleophilic aromatic substitution (
Reagents & Materials
| Component | Equiv. | Role | Specification |
| 1-Bromo-3,4,5-trifluorobenzene | 1.0 | Substrate | >99% Purity |
| n-Butanol | 1.2 | Nucleophile | Anhydrous |
| Potassium Hydroxide (KOH) | 1.5 | Base | Powder/Pellets |
| DMSO | 5.0 Vol | Solvent | Dry (<0.1% H2O) |
Process Protocol
-
Setup: Charge a reactor with DMSO (5 volumes relative to substrate mass) and KOH (1.5 equiv). Stir vigorously to create a suspension.[1]
-
Nucleophile Formation: Add
-butanol (1.2 equiv) dropwise at 20–25 °C. Stir for 30 minutes to generate the potassium butoxide species in situ. -
Substrate Addition: Add 1-bromo-3,4,5-trifluorobenzene (1.0 equiv) slowly, maintaining internal temperature
°C. Note: The reaction is exothermic. -
Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.
-
IPC (In-Process Control):[1] Monitor by GC/HPLC. Target <1% remaining starting material.
-
-
Quench & Workup:
-
Purification: Vacuum distillation is recommended for high purity (>99%), though the crude oil is often sufficient for the next step if purity is >95%.
Critical Quality Attribute (CQA): Ensure the removal of unreacted butanol, as it will quench the Grignard reagent in Module 2.
Module 2: Grignard-Mediated Borylation[1]
Objective: Conversion of aryl bromide to boronic acid. Principle: Formation of an arylmagnesium intermediate followed by electrophilic trapping with trimethyl borate.[1]
Reagents & Materials
| Component | Equiv. | Role | Specification |
| Aryl Bromide Intermediate | 1.0 | Substrate | From Module 1 |
| Magnesium Turnings | 1.1 | Metallation | Grignard Grade |
| Iodine ( | 0.01 | Initiator | Crystal |
| Trimethyl Borate | 1.5 | Electrophile | Anhydrous |
| THF | 10 Vol | Solvent | Anhydrous, Inhibitor-free |
Process Protocol
-
Activation: In a dry reactor under Nitrogen/Argon, charge Mg turnings (1.1 equiv) and a crystal of Iodine. Heat typically to 60 °C for 10 mins to activate the surface.[1]
-
Initiation: Add a small portion (~5%) of the Aryl Bromide solution (in THF). Wait for the exotherm and color change (brown to colorless/grey) indicating initiation.
-
Troubleshooting: If initiation fails, add 1M DIBAL-H (0.01 equiv) or use 1,2-dibromoethane entrainment.[1]
-
-
Grignard Formation: Add the remaining Aryl Bromide solution dropwise, maintaining a gentle reflux (60–65 °C). Post-addition, stir at reflux for 1 hour.
-
Borylation (The Critical Step):
-
Cool the Grignard solution to –10 °C to 0 °C . Note: Cryogenic temperatures (-78 °C) are NOT required for this substrate, but cooling is necessary to prevent double-addition.[1]
-
Add Trimethyl Borate (1.5 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
-
Hydrolysis:
-
Allow the mixture to warm to 20 °C.
-
Quench slowly with 10% HCl (aq) until pH < 2. Stir for 1 hour to hydrolyze the boronate ester to the free acid.
-
-
Isolation:
Purification & Solid State Characterization[4]
Boronic acids are prone to dehydration, forming cyclic anhydride trimers (boroxines). A controlled recrystallization is vital to obtain the monomeric acid form or a consistent stoichiometry.[1]
Recrystallization Protocol
-
Solvent System: Heptane / Ethyl Acetate (5:1 ratio).[1]
-
Procedure: Dissolve the crude solid in minimal hot Ethyl Acetate (60 °C). Slowly add Heptane until turbidity persists. Cool gradually to 0 °C with stirring.
-
Filtration: Collect the white crystalline solid. Wash with cold Heptane.
-
Drying: Dry in a vacuum oven at 40 °C. Caution: Over-drying or high heat (>80 °C) will convert the acid to the boroxine anhydride.[1]
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Purity | HPLC (254 nm) | > 98.0% |
| Assay | Titration (Mannitol) | 97.0 – 102.0% |
| Identity | Conforms to structure |
Process Safety & Causality
-
Regioselectivity Logic: The
reaction is highly selective for the 4-position because the Meisenheimer complex formed by attack at C-4 is stabilized by the inductive electron-withdrawing effects of the two ortho-fluorines (positions 3 and 5) and the para-bromine.[1] Attack at C-3 or C-5 is kinetically disfavored.[1] -
Grignard Stability: Unlike 2,6-difluorophenyl derivatives which are prone to benzyne formation (elimination of MgBrF), the 3,5-difluoro substitution pattern is stable to Grignard conditions because the fluorines are meta to the magnesium bond, preventing facile
-elimination.[1] -
Boroxine Equilibrium: The user must be aware that "pure" boronic acid often exists in equilibrium with its anhydride.[1] Analytical results (melting point, stoichiometry) can vary based on the level of hydration.
References
-
Sigma-Aldrich. 3,5-Difluorophenylboronic acid Product Page.[1] (Provides physical property baselines for the core structure). Link
-
BenchChem. Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science. (General Suzuki coupling and handling protocols for fluorinated boronic acids). Link
-
Organic Syntheses. Preparation of (3,4,5-Trifluorophenyl)boronic acid. Org.[3][4] Synth. 2003 , 80, 172.[1] (Foundational protocol for Grignard formation of trifluorobenzenes). Link
-
ChemicalBook. 3,4,5-Trifluorophenylboronic acid Synthesis Protocols. (Industrial scale-up data for similar fluorinated intermediates).[1] Link
Sources
Troubleshooting & Optimization
Preventing protodeboronation of 4-Butoxy-3,5-difluorophenylboronic acid
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Ticket #4B35F-DEBOR: Stabilization Protocols for 4-Butoxy-3,5-difluorophenylboronic acid
Executive Summary: The "Push-Pull" Instability Factor
You are encountering protodeboronation with 4-Butoxy-3,5-difluorophenylboronic acid . While many researchers assume only ortho-fluorinated (2,6-difluoro) species are unstable, your specific substrate presents a unique "Push-Pull" electronic trap that accelerates C-B bond cleavage under standard Suzuki conditions.
The Root Cause:
-
The "Pull" (3,5-Difluoro): The inductive electron-withdrawing effect ($ -I
Ar-B(OH)_3^- $) upon base addition. -
The "Push" (4-Butoxy): The resonance electron-donating effect ($ +R $) of the para-alkoxy group increases electron density specifically at the ipso-carbon (the carbon attached to boron).
The Result: You create a boronate species that forms easily (due to F) and possesses a highly basic ipso-carbon (due to OBu). This makes the C-B bond exceptionally prone to protonolysis by water or alcoholic solvents.
Mechanism of Failure
The following diagram illustrates the specific pathway causing your yield loss. Understanding this competition between your catalyst and the solvent is key to fixing it.
Figure 1: The Kinetic Competition. The 3,5-F/4-OBu substitution pattern accelerates the lower red pathway. Success depends on making the green pathway (Transmetallation) kinetically dominant.
Troubleshooting & Optimization Protocols
Do not rely on standard aqueous Suzuki conditions (
Protocol A: The Anhydrous "Dry" Coupling (Recommended)
Best for: Substrates where >10% protodeboronation is observed.
Rationale: By removing water, you eliminate the primary proton source. We use a heterogeneous base that has low solubility in the organic solvent, releasing the active base species slowly ("Surface Turnover").
| Component | Recommendation | Technical Note |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Avoid alcohols (MeOH/EtOH) strictly. They act as proton sources. |
| Base | Anhydrous | Carbonate bases are often too weak in anhydrous media; Phosphate offers the right basicity without generating high concentrations of dissolved hydroxide. |
| Catalyst | Pd(OAc)2 + XPhos (or XPhos Pd G2/G3) | You need a bulky, electron-rich ligand. XPhos accelerates transmetallation, beating the deboronation rate. |
| Stoichiometry | Boronic Acid (1.5 eq) | Excess is required to account for "sacrificial" decomposition. |
| Temp | 60°C - 80°C | Do not reflux if possible. Lower temp slows deboronation more than it slows coupling. |
Step-by-Step:
-
Oven-dry all glassware. Cool under Argon stream.
-
Charge flask with Aryl Halide (1.0 eq), Boronic Acid (1.5 eq),
(3.0 eq), and Pre-catalyst (2-5 mol%). -
Evacuate and backfill with Argon (x3).
-
Add Anhydrous Dioxane (0.2 M concentration relative to halide).
-
Stir vigorously (heterogeneous bases require high RPM).
-
Heat to 60°C and monitor via LCMS every hour.
Protocol B: The "Slow-Release" Aqueous Method
Best for: Reactions that absolutely require water for solubility.
Rationale: If you must use water, you cannot allow a high concentration of the boronate "ate" complex to build up. We use a weak base to keep the equilibrium shifted toward the neutral boronic acid.
-
Base: Potassium Fluoride (KF) (3.3 eq).
-
Solvent: THF/Water (10:1 ratio).
-
Additive: 18-Crown-6 (catalytic amount) can help solubilize the fluoride without flooding the system with base.
Alternative Reagent Strategies
If Protocol A fails, the instability of the free boronic acid is likely insurmountable under catalytic conditions. You must switch to a protected boron species.
Option 1: MIDA Boronates
N-Methyliminodiacetic acid (MIDA) esters are sp3-hybridized and chemically inert to transmetallation until hydrolyzed.
-
Workflow: You hydrolyze the MIDA ester in situ slowly using a biphasic system (e.g., NaOH/THF). This releases the active boronic acid at a rate matching the catalytic cycle, keeping the standing concentration of the unstable species low.
Option 2: Potassium Trifluoroborates ( )
These are generally more stable to protodeboronation than the free acid.
-
Workflow: Use standard Suzuki conditions but require a protic solvent (MeOH/H2O) to hydrolyze the
to . Note: This might still be risky for your specific substrate; MIDA is safer.
Decision Matrix: Optimizing Your Workflow
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting Logic Flow. Identification of the specific byproduct (the de-boronated arene) is critical to confirming the diagnosis.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol or Methanol to dissolve the boronic acid? A: No. For this specific substrate (4-Butoxy-3,5-difluoro), primary alcohols are competent proton sources. In the presence of base, they will facilitate protodeboronation almost as fast as water. Use THF, Dioxane, or Toluene.
Q: Why does the 2,6-difluoro isomer get all the attention in literature? A: The 2,6-difluoro isomer suffers from steric hindrance and electronic destabilization, making it the "worst-case scenario." However, your 3,5-difluoro isomer is electronically activated for protonation at the ipso position due to the para-alkoxy group. It is a "silent killer" because it looks sterically accessible but is electronically fragile.
Q: My boronic acid turned into a brown oil during storage. Is it usable? A: Likely not. This suggests dehydration to the boroxine (anhydride) or decomposition.
-
Recovery: You can attempt to wash with hexanes (if the impurity is non-polar) or recrystallize from water/acetonitrile, but for unstable fluorinated acids, it is usually cheaper and more reliable to buy a fresh batch or synthesize the MIDA ester immediately.
References
-
Mechanisms of Protodeboronation
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[1]
-
-
MIDA Boronates as a Solution
-
Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[1]
-
-
Catalyst Selection (Buchwald Ligands)
- Martin, R., & Buchwald, S. L. (2008). "Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Accounts of Chemical Research.
-
Fluorinated Boronic Acid Stability
-
Lozada, J., et al. (2017).[2] "Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids." Journal of Organic Chemistry. (Note: Discusses the general mechanism applicable to fluorinated species).
-
Sources
Technical Support Center: Purification of 4-Butoxy-3,5-difluorophenylboronic acid
Welcome to the technical support center for 4-Butoxy-3,5-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this versatile building block. The purity of arylboronic acids is paramount for the success of downstream applications, particularly in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, where impurities can lead to low yields, side reactions, and complex product mixtures.[1][2] This document provides troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Troubleshooting Guide: Common Purification Challenges
Researchers often face specific hurdles when purifying arylboronic acids. The following table outlines common problems, their probable causes, and scientifically-grounded solutions for 4-Butoxy-3,5-difluorophenylboronic acid.
| Problem Encountered | Probable Cause(s) | Proposed Solution(s) & Scientific Rationale |
| Broad, ill-defined peaks in ¹H NMR spectrum. | Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[3] This equilibrium in solution leads to signal broadening. | Solution: Add a few drops of a coordinating solvent like deuterated methanol (MeOD) or water (D₂O) to the NMR sample. Rationale: These solvents will hydrolyze the boroxine back to the monomeric boronic acid, resulting in sharper, well-defined NMR signals.[3] |
| A persistent impurity peak observed in HPLC/LC-MS corresponding to the loss of the B(OH)₂ group. | Protodeboronation: The C-B bond has been cleaved and replaced by a C-H bond, forming 1-butoxy-2,4-difluorobenzene. This is a common side reaction, often promoted by acidic or basic conditions, heat, or residual metal catalysts.[4][5][6] | Solution: Minimize exposure to harsh acidic or basic conditions during workup. If purification requires pH adjustment, perform it at low temperatures and for the shortest duration possible. Ensure complete removal of any metal catalysts used in the synthesis. Rationale: Protodeboronation is often catalyzed and its rate is temperature-dependent.[6][7] Careful control of the reaction environment is crucial to suppress this side reaction.[5] |
| Low recovery or product streaking during silica gel column chromatography. | Strong Adsorption to Silica: The Lewis acidic boron center and the hydroxyl groups of the boronic acid can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption, decomposition, or significant tailing.[8][9][10] | Solution 1: Avoid silica gel chromatography if possible. Prioritize recrystallization or acid-base extraction. Solution 2: If chromatography is necessary, consider using neutral alumina as the stationary phase.[8] Alternatively, pre-treat the silica gel with a small amount of an acid, like boric acid, or use a mobile phase modifier.[11] Rationale: Neutralizing the stationary phase or using modifiers can passivate the active sites, reducing the strong interactions that cause poor chromatographic performance. |
| Product appears as an oil or fails to crystallize. | Presence of Impurities: Small amounts of impurities, especially solvents or the protodeboronated by-product, can act as an eutectic contaminant, preventing crystallization. | Solution 1 (Trituration): Vigorously stir the oil with a non-polar solvent in which the desired product is poorly soluble (e.g., hexane or a hexane/ethyl acetate mixture).[8] This can wash away soluble impurities and induce crystallization. Solution 2 (Acid-Base Extraction): Perform an acid-base workup to remove neutral or basic impurities before attempting crystallization again (see protocol below). Rationale: Removing impurities that disrupt the crystal lattice is essential for inducing nucleation and growth. |
| Product purity decreases during storage. | Decomposition/Dimerization: Arylboronic acids can be sensitive to air and moisture, leading to oxidation or other degradation pathways over time.[3][12] | Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at low temperatures (2-8°C).[12] Rationale: Limiting exposure to oxygen and water minimizes degradation pathways, preserving the integrity of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with 4-Butoxy-3,5-difluorophenylboronic acid?
A1: The most prevalent impurities arise from the synthesis and inherent reactivity of the boronic acid moiety. These include:
-
Protodeboronated Product (1-butoxy-2,4-difluorobenzene): This is often the major byproduct, resulting from the cleavage of the carbon-boron bond.[5][10]
-
Boroxine Anhydride: A cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules. This is typically in equilibrium with the monomeric acid in solution.[3]
-
Unreacted Starting Materials: Depending on the synthetic route (e.g., from an aryl halide), residual starting materials may be present.[13]
-
Homocoupling Products: Small amounts of the corresponding biaryl dimer may form during synthesis.
Q2: Why is acid-base extraction a recommended purification method for this compound?
A2: Acid-base extraction leverages the acidic nature of the boronic acid group (pKa ~8-10). The compound can be selectively deprotonated and extracted into an aqueous basic solution (e.g., dilute NaOH or Na₂CO₃), leaving non-acidic organic impurities behind in the organic phase.[9][10] Subsequently, re-acidification of the aqueous layer will precipitate the purified boronic acid, which can then be collected by filtration or extracted back into an organic solvent. This method is highly effective for removing neutral impurities like the protodeboronated byproduct.
Q3: Can I convert my boronic acid to a boronate ester for easier purification?
A3: Yes, this is a very common and effective strategy. Converting the boronic acid to its corresponding pinacol boronate ester, for example, often yields a more stable, less polar compound that is much more amenable to standard purification techniques like silica gel chromatography.[9][14] After purification, the ester can be hydrolyzed back to the boronic acid if required for the final application.
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity and detecting non-volatile impurities with high sensitivity.[1][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the desired product and identifying impurities. ¹¹B NMR can provide specific information about the boron environment and help identify species like boroxines.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for detecting volatile impurities, such as residual solvents or the protodeboronated byproduct.[15][17]
Workflow Visualization: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for crude 4-Butoxy-3,5-difluorophenylboronic acid.
Caption: Decision tree for selecting a purification method.
Detailed Protocol: Purification by Acid-Base Extraction and Recrystallization
This protocol describes a robust method for purifying 4-Butoxy-3,5-difluorophenylboronic acid by first removing neutral and basic impurities via acid-base extraction, followed by a final recrystallization step.
Materials:
-
Crude 4-Butoxy-3,5-difluorophenylboronic acid
-
Ethyl acetate (EtOAc)
-
2 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the crude boronic acid in ethyl acetate (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Basic Extraction: Add an equal volume of 2 M NaOH solution to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The deprotonated boronic acid will move into the aqueous (bottom) layer.
-
Separation and Wash: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the remaining organic layer two more times with 2 M NaOH (using half the initial volume) to ensure complete extraction of the product. Combine all aqueous extracts. The organic layer, containing neutral impurities like the protodeboronated product, can now be discarded.
-
Organic Wash of Aqueous Layer: (Optional but recommended) Wash the combined basic aqueous extracts with a small volume of ethyl acetate to remove any trapped neutral organic impurities. Discard the organic wash.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 2 M HCl solution dropwise while stirring until the solution becomes acidic (pH ~2-3), as confirmed by pH paper. The purified 4-Butoxy-3,5-difluorophenylboronic acid should precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter with a small amount of cold deionized water, followed by a small amount of cold hexane to help remove residual water.
-
Drying: Dry the solid under high vacuum to a constant weight. At this stage, the product is often of high purity. For ultimate purity, proceed to recrystallization.
-
Recrystallization: Dissolve the dried solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or toluene). Once fully dissolved, add a non-polar anti-solvent in which the product is insoluble (e.g., hexane) dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then in a refrigerator or ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.
References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
van der Loop, M. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen. [Link]
-
McCarthy, S. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
-
Wang, D., et al. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Cox, P. A., et al. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Hong, S. H. (2016, November 30). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). Arylboronic Acids. WordPress.com. [Link]
-
G-Biosciences. (n.d.). Immobilized boronic acid resin for the purification of small molecules. G-Biosciences. [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Reddit. (2017, December 19). Purification of boronic acids?. r/chemistry. [Link]
-
Pandiyan, V., et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
SSRN. (2023, December 6). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN. [Link]
-
George, S., et al. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
-
ChemBK. (2024, April 9). 4-Butoxy-2,3-difluorophenylboronic acid. ChemBK. [Link]
-
PureSynth. (n.d.). 4-Butoxy-23-Difluorophenylboronic Acid (Contains Varying Amounts Of Anhydride). PureSynth. [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. The Royal Society of Chemistry. [Link]
-
Chem-Impex International. (2013, November 19). MSDS of 4-t-Butoxyphenylboronic acid. Chem-Impex International. [Link]
-
Organic Syntheses Procedure. (n.d.). TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Organic Syntheses Procedure. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
-
PubMed Central. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PubMed Central. [Link]
-
PubChemLite. (n.d.). 4-butoxy-2,3,5,6-tetrafluorophenylboronic acid. PubChemLite. [Link]
-
Chemwish. (2025, December 20). Optimizing Synthesis: The Role of High-Purity 3,5-Difluorophenylboronic Acid. Chemwish. [Link]
Sources
- 1. waters.com [waters.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. academic.oup.com [academic.oup.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Catalyst Selection for Sterically Hindered Fluorinated Phenylboronic Acids
Introduction: The "Race Against Time"
Welcome to the advanced troubleshooting center. If you are here, you are likely facing the "fluorine effect" in Suzuki couplings: your reaction turns black, your halide remains untouched, or your costly boronic acid vanishes into benzene derivatives.
Coupling sterically hindered, fluorinated phenylboronic acids (e.g., 2,6-difluorophenylboronic acid) is not a standard reaction—it is a kinetic race. Electron-withdrawing fluorine atoms significantly increase the acidity of the boron center, accelerating the formation of the boronate species. While this should theoretically help transmetallation, it paradoxically lowers the activation energy for protodeboronation (C-B bond cleavage).
In these systems, your catalyst must perform oxidative addition and transmetallation faster than the boronic acid decomposes. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too slow to win this race. This guide details the high-activity systems required to succeed.
Module 1: Catalyst & Ligand Selection
Q: Why does my standard Pd(PPh₃)₄ catalyst fail with 2,6-difluorophenylboronic acid?
A: Pd(PPh₃)₄ is coordinatively saturated (18-electron complex) and requires the dissociation of two phosphine ligands to form the active Pd(0) species. This process is slow. With unstable fluorinated boronic acids, the substrate decomposes (protodeboronation) long before a sufficient concentration of active Pd(0) is generated. You need a system that releases the active mono-ligated L-Pd(0) species instantaneously.
Q: Which ligand class is best for these substrates?
A: You require Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination). Crucially, they stabilize the monoligated Pd(0) species, which is the active catalyst.
Ligand Selection Matrix
| Ligand | Best Use Case | Steric Profile | Electronic Boost |
| XPhos | The Gold Standard. Excellent for general sterically hindered couplings (e.g., ortho-substituted). | High | High |
| SPhos | Ideal for high stability. Often works when XPhos fails for extremely electron-poor boronic acids. | Medium-High | High |
| RuPhos | Best for electron-poor halides or when using secondary amines, but viable for sterics. | High | Very High |
| HFTPhos | Specialist. Specifically designed for tetra-ortho-substituted biaryls (e.g., 2,6-F-Ph-B(OH)₂ + 2,6-disubstituted bromide). | Extreme | Tuned (F-interaction) |
Q: Should I use Pd(OAc)₂ + Ligand or a Precatalyst?
A: Always use a Precatalyst (G3 or G4). Mixing Pd(OAc)₂ and a ligand in situ is inconsistent. Reduction to Pd(0) is uncontrolled and often incomplete.
-
Recommendation: Use XPhos Pd G4 or SPhos Pd G3 . These precatalysts contain the ligand and Pd in a precise 1:1 ratio and activate rapidly upon exposure to base, ensuring the reaction starts immediately, winning the race against boronic acid decomposition.
Module 2: The Protodeboronation Trap
Q: My boronic acid disappears, but no product forms. What is happening?
A: You are witnessing Protodeboronation .[1][2] The base required for the Suzuki reaction attacks the boron to form a boronate "ate" complex. In fluorinated systems, this intermediate is unstable and hydrolyzes, replacing the
Visualizing the Failure Mode
Figure 1: The Kinetic Competition. Success depends on the catalytic cycle (green path) being faster than the decomposition (red path).
Q: How do I stop protodeboronation?
A: You cannot stop it completely, but you can suppress it:
-
Switch to Boronic Esters (Bpin): Pinacol esters are significantly more stable than free acids. They release the active species slowly or require anhydrous activation.
-
Anhydrous Conditions: Use anhydrous solvent (Dioxane/Toluene) and a base like
(finely ground) . While Suzuki coupling theoretically requires water, trace moisture in "anhydrous" solvents is often sufficient for high-turnover catalysts without triggering massive decomposition. -
Concentration: Add the boronic acid slowly (syringe pump) or use a large excess (1.5–2.0 equiv).
Module 3: Troubleshooting Guide
Scenario A: "The Black Mirror"
Symptom: The reaction mixture turns black immediately upon heating; low conversion.
-
Cause: "Pd Black" precipitation. The catalyst is decomposing before it can enter the cycle. This often happens if the ligand is not bulky enough to stabilize the Pd(0).
-
Fix: Switch to XPhos Pd G4 . The G4 scaffold is exceptionally stable. Lower the temperature to 40°C.
Scenario B: "The Silent Failure"
Symptom: Aryl halide is recovered 100%. Boronic acid is gone.
-
Cause: The catalyst never performed oxidative addition (OA). The halide is likely too sterically hindered or electron-rich, and the boronic acid decomposed while waiting.
-
Fix: You need a more aggressive OA catalyst.
-
Ligand: Switch to RuPhos (better for difficult OA).
-
Additive: Add 10-20 mol% free ligand (e.g., XPhos) to the reaction to ensure the Pd is always ligated.
-
Scenario C: "The Homocoupling"
Symptom: You see two boronic acid molecules coupled (Ar-Ar) instead of Cross-Coupling.
-
Cause: Oxygen in the system.[3] Oxygen re-oxidizes Pd(0) to Pd(II), which promotes homocoupling.
-
Fix: Degas solvents rigorously (sparge with Argon for 15 mins). Do not rely on balloon purging alone.
Module 4: Experimental Protocols
Protocol A: The "Speedster" Method (For Free Boronic Acids)
Best for: 2,6-difluorophenylboronic acid and moderately hindered halides.
-
Charge Vial: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (2.0 mol%), and
(3.0 equiv). -
Solvent: Add THF:Water (10:1 ratio). Note: The biphasic system helps regulate base contact.
-
Degas: Seal and sparge with Argon for 5 minutes.
-
Reaction: Heat to 40°C (Do not boil!). Monitor by LCMS at 30 mins.
-
Why 40°C? High enough for catalysis, low enough to slow deboronation.
-
Protocol B: The "Nuclear Option" (For Extreme Instability)
Best for: Pentafluorophenylboronic acid or when Method A fails due to decomposition.
-
Substrate Prep: Convert your boronic acid to a Pinacol Ester (Bpin) .
-
Charge Vial: Add Aryl Halide (1.0 equiv), Aryl-Bpin (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and Ba(OH)₂ or CsF (2.0 equiv).
-
Solvent: Anhydrous 1,4-Dioxane .
-
Reaction: Heat to 80°C.
References
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes. [Link]
-
Korenaga, T. et al. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls (HFTPhos). Org.[3][8][9][10] Lett. 2015. [Link]
-
Cox, P. A. et al. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. J. Am. Chem. Soc. 2017. [Link]
-
Knochel, P. et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl Boronic Acids. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Highly Active Catalyst for Suzuki-Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Storage conditions to prevent degradation of 4-Butoxy-3,5-difluorophenylboronic acid
Technical Support Center: 4-Butoxy-3,5-difluorophenylboronic Acid Stability Guide
Ticket ID: #BOR-4B35DF-STAB Subject: Prevention of Degradation & Storage Optimization Status: Open for Consultation
Executive Summary: The Stability Paradox
Researchers handling 4-Butoxy-3,5-difluorophenylboronic acid often encounter inconsistent results due to a fundamental "Stability Paradox" inherent to electron-deficient arylboronic acids. You are navigating two opposing degradation vectors:
-
Dehydration (Boroxine Formation): Occurs under dry/hot conditions. This is reversible and primarily affects stoichiometry.
-
Protodeboronation (C-B Bond Cleavage): Occurs under wet/basic conditions. This is irreversible and destroys the reagent.
The 3,5-difluoro substitution pattern increases the Lewis acidity of the boron center, making it more susceptible to nucleophilic attack (by water or base) compared to non-fluorinated analogs, while the 4-butoxy group adds significant lipophilicity, altering solubility profiles during recovery.
Diagnostic Workflows & Mechanisms
Issue A: The "Melting Point" Anomaly (Boroxine Cycle)
Symptom: You measure the melting point and find it is significantly different (usually lower or broader) than the Certificate of Analysis (CoA), or your reaction yield is consistently 10-15% lower than calculated. Root Cause: Spontaneous dehydration.[1] Three molecules of boronic acid release three water molecules to form a cyclic trimer (Boroxine). This is entropy-driven and accelerates in a vacuum desiccator or warm storage.
The Boroxine Equilibrium:
-
Impact: If you weigh the boroxine assuming it is the boronic acid, you are actually adding more moles of reactive boron species than intended (because the boroxine has a lower mass per boron unit due to water loss), but the physical behavior (solubility) changes.
Issue B: The "Silent Killer" (Protodeboronation)
Symptom: Complete failure of Suzuki-Miyaura coupling; isolation of 1-butoxy-2,6-difluorobenzene (the de-boronated byproduct). Root Cause: Hydrolysis of the Carbon-Boron (C-B) bond.[2] Mechanism: The electron-withdrawing fluorine atoms at positions 3 and 5 pull electron density away from the ring, making the ipso-carbon (C-B attachment) susceptible to protonation, especially if the boron atom is first coordinated by a hard base (OH⁻).
Pathway Diagram (Graphviz):
Figure 1: Degradation pathways for 4-Butoxy-3,5-difluorophenylboronic acid. Note that Boroxine formation is reversible, while Protodeboronation is permanent.
Optimized Storage Protocol
Do not treat this compound like a standard organic solid. Follow this "Gold Standard" protocol to maximize shelf-life.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Low temperature kinetically inhibits both dehydration (boroxine formation) and oxidation. Freezing (-20°C) is acceptable but often unnecessary and risks condensation upon thawing. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents phenol formation) and ambient moisture. |
| Container | Amber Glass, Tightly Sealed | Amber glass blocks UV (though less critical for this specific molecule). A tight seal is crucial to prevent the ingress of base vapors (ammonia/amines) from the lab environment. |
| Desiccant? | NO (with caveats) | Do not store in a high-vacuum desiccator for long periods. This forces the equilibrium toward the Boroxine (anhydride). Store in a sealed vial inside a secondary container with mild desiccant if humidity is >60%. |
Troubleshooting & Recovery Guide
Scenario 1: Reversing Boroxine Formation
You suspect your sample has dehydrated (trimerized).
Protocol:
-
Quantification: Run a ¹H NMR in DMSO-d₆ with a drop of D₂O. The D₂O will hydrolyze the boroxine back to the acid in the tube, giving you the "true" purity of the carbon skeleton. If you run it in anhydrous CDCl₃, you may see complex peak splitting due to the mixture of monomer and trimer.
-
Reaction Adjustment: You do not need to purify the material before use in Suzuki couplings.
-
Action: Add a small excess of water to your reaction solvent system (e.g., use THF/Water 4:1). The base used in the coupling (e.g., K₂CO₃) plus water will rapidly hydrolyze the boroxine back to the active boronate species in situ.
-
Scenario 2: Preventing Protodeboronation in Reactions
Your Suzuki coupling yields are low, and you see the de-boronated arene.
Protocol:
-
Avoid Strong Bases: The 3,5-difluoro substitution makes the C-B bond fragile at high pH.
-
Switch: Replace strong bases (NaOH, KOtBu) with mild bases (K₃PO₄, K₂CO₃, or KF).
-
-
anhydrous Conditions (Counter-intuitive): While water helps cure the boroxine issue, too much water at high pH kills the fluorinated boronic acid.
-
Action: Use anhydrous conditions with a specific water donor (like CsF or Ag₂O) if the substrate is extremely sensitive.
-
Frequently Asked Questions (FAQ)
Q: Can I store this compound at room temperature? A: Short-term (days), yes. Long-term (>1 month), no. Room temperature accelerates the entropy-driven loss of water, converting your free flowing powder into a boroxine crust.
Q: Why does the SDS say "Store under Inert Gas" if it's air stable? A: "Air stable" is a relative term. While it won't catch fire, slow oxidation of the C-B bond to a C-O bond (phenol formation) occurs over months in the presence of oxygen. The inert gas also excludes humidity and acidic/basic laboratory vapors.
Q: My sample turned from white to off-white/yellow. Is it ruined? A: Not necessarily. Yellowing often indicates trace phenol formation (oxidation) or trace iodine contaminants if synthesized via aryl iodide.
-
Test: Check ¹H NMR. If the main peaks are intact and phenol is <5%, it can likely be used with a slight stoichiometric excess. If significant phenol is present, recrystallize from Hexane/Ethyl Acetate.
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid equilibria).
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. (Mechanistic insights into fluorinated boronic acid instability).
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 3,5-Difluorophenylboronic acid. (Baseline safety and physicochemical data).
-
Tokunaga, Y., et al. (2002).[4] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Heterocycles, 57(5), 787-790. (Thermodynamics of the dehydration cycle).
Sources
Solving solubility issues with 4-Butoxy-3,5-difluorophenylboronic acid in water
Executive Summary
The Core Problem:
4-Butoxy-3,5-difluorophenylboronic acid presents a classic "amphiphilic conflict." The 4-butoxy tail and 3,5-difluoro motif create a highly lipophilic core (
Users typically encounter two failure modes:
-
The "Grease Ball" Effect: The compound floats or forms a gummy residue in neutral water due to the hydrophobic butoxy chain.
-
The "White Precipitate" (Boroxine) Cycle: Upon storage or drying, the molecule dehydrates into a cyclic trimer (boroxine). This anhydride is significantly less soluble than the free acid and requires specific conditions to hydrolyze back to the active monomer.
This guide provides three validated protocols to overcome these issues, tailored for Chemical Synthesis (Suzuki Coupling) and Biological Assays .
Mechanism of Failure: The Boroxine Trap
To solve the solubility issue, you must understand the equilibrium governing the molecule. Unlike simple phenylboronic acid, the electron-withdrawing fluorine atoms at the 3,5-positions increase the Lewis acidity of the boron center, affecting its
The Equilibrium Triad
In aqueous media, the compound exists in three states. Your goal is to drive the equilibrium toward the Boronate Anion (most soluble) or the Solvated Monomer .
Figure 1: The solubility equilibrium. The 3,5-difluoro substitution lowers the
Troubleshooting Protocols
Method A: The "pH Swing" (Best for Biological Assays)
Use this when organic cosolvents must be minimized (<1%).
The Science: The 3,5-difluoro substitution lowers the
Protocol:
-
Weigh the target amount of 4-Butoxy-3,5-difluorophenylboronic acid.
-
Dissolve initially in a minimal volume of 0.1 M NaOH (or KOH).
-
Note: The molar ratio of Base:Boronic Acid should be 1.1 : 1 .
-
Observation: The cloudy suspension should clear rapidly as the anion forms.
-
-
Dilute this concentrate into your assay buffer (PBS or HEPES).
-
Back-titrate carefully with dilute HCl if pH 7.4 is strictly required, but do not go below pH 7.4 , or the neutral form will reprecipitate.
Method B: The "Polyol Trap" (Best for Storage & Stability)
Use this to prevent boroxine formation over time.
The Science: Boronic acids form reversible covalent esters with 1,2-diols. Sugars like Sorbitol or simple diols like Glycerol form a soluble "complex" that prevents the molecules from stacking into insoluble boroxines.
Protocol:
-
Prepare a 100 mM Stock Solution in DMSO.
-
When diluting into water, ensure the aqueous buffer contains 5–10 equivalents of Sorbitol or Glycerol .
-
The diol binds the boron, keeping it monomeric and soluble, yet the bond is labile enough to break during protein binding or catalysis events.
Method C: Suzuki Coupling Optimization (Synthesis)
Use this for chemical manufacturing or scale-up.
The Issue: In standard Suzuki conditions (e.g., Toluene/Water), the lipophilic butoxy group keeps the boronic acid in the organic phase, while the base stays in the water. The reaction stalls because the active boronate species forms at the interface but cannot migrate effectively.
Recommended Solvent Systems:
| Solvent System | Additive | Why it works |
| Dioxane / Water (4:1) | Dioxane dissolves the lipophilic tail; Water dissolves the base. Miscibility ensures contact. | |
| DMF / Water (9:1) | High polarity of DMF supports the boronate anion; Cesium improves solubility of the carbonate base. | |
| Toluene / Water | TBAB (5 mol%) | Critical: You must use a Phase Transfer Catalyst (TBAB) to shuttle the hydroxide/carbonate into the organic phase. |
Interactive Troubleshooting Workflow
Follow this decision tree to select the correct solubilization strategy for your specific application.
Figure 2: Decision matrix for solubilization based on experimental constraints.
Frequently Asked Questions (FAQ)
Q1: The solution was clear, but turned cloudy after 20 minutes. Why?
A: This is likely "pH Drift." If you dissolved the compound in base (Method A) but added it to an unbuffered solution, absorption of atmospheric
Q2: Can I heat the solution to dissolve the white solid? A: Heating in water alone often worsens the problem by promoting dehydration to the boroxine (the thermodynamic sink at high temp). Fix: Heat only in the presence of base (to form the anion) or a large excess of diol (to form the ester).
Q3: Does the fluorine substitution affect the Suzuki coupling rate? A: Yes. The 3,5-difluoro pattern makes the C-B bond more liable to protodeboronation (replacing Boron with Hydrogen) under harsh conditions. Fix: Avoid prolonged heating. Use highly active catalysts (e.g., Pd(dppf)Cl2 or Pd-XPhos) to complete the reaction quickly at lower temperatures (60°C).
References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Foundational text on Boronic Acid/Boroxine equilibrium).
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling". Angewandte Chemie International Edition, 53(22), 5577–5588.
-
Adamczyk-Woźniak, A., et al. (2015). "Fluorinated phenylboronic acids: chemical properties and biological activity". Journal of Fluorine Chemistry.
-
PubChem Compound Summary. (2025). "4-Butoxy-3,5-difluorophenylboronic acid".
Sources
Technical Support Center: Minimizing Homocoupling in 3,5-Difluorophenylboronic Acid Couplings
Ticket ID: #SMC-35DF-001 Subject: Troubleshooting Oxidative Homocoupling & Protodeboronation in Electron-Deficient Systems Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Electronic Trap"
Welcome to the Technical Support Center. You are likely encountering issues with 3,5-difluorophenylboronic acid (3,5-DFPBA) . Unlike electron-rich arylboronic acids, 3,5-DFPBA presents a unique "electronic trap":
-
Slow Transmetallation: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the boron center, slowing down the transmetallation step in the catalytic cycle.
-
Vulnerability Window: Because transmetallation is slow, the active Pd(II) species and the boronic acid itself are left exposed to competing pathways—specifically oxidative homocoupling (formation of 3,3',5,5'-tetrafluorobiphenyl) and protodeboronation (formation of 1,3-difluorobenzene).
This guide provides a self-validating system to close this vulnerability window.
Diagnostic Workflow
Before altering your protocol, use this logic tree to identify the specific failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of side reactions based on crude impurity profiling.
Technical Troubleshooting Modules
Module A: The Oxygen Problem (Oxidative Homocoupling)
The Mechanism: Homocoupling is largely driven by oxygen. O₂ reacts with the Pd(II)-aryl species to form a Pd(II)-peroxo complex, which consumes a second equivalent of boronic acid to release the homocoupled dimer. The Fix: Standard "balloon" inertion is often insufficient for 3,5-DFPBA.
-
Protocol Requirement: Use Freeze-Pump-Thaw (FPT) cycles (minimum 3) for reaction solvents.
-
Sparging: If FPT is not possible, sparge with Argon (heavier than air) for at least 20 minutes/10mL solvent. Nitrogen is lighter than air and less effective at blanketing open vessels.
Module B: The Kinetic Problem (Concentration Management)
The Mechanism: If the concentration of free boronic acid is high, the rate of homocoupling (second order with respect to [Ar-B]) outcompetes the cross-coupling (first order). The Fix: Artificial Scarcity.
| Method | Description | Pros | Cons |
| Standard Addition | Dump all reagents at t=0. | Simple. | High risk of homocoupling for 3,5-DFPBA. |
| Syringe Pump | Add Ar-B(OH)₂ solution over 2-4 hours. | Keeps [Ar-B] low; minimizes dimerization. | Requires specialized equipment; solubility issues. |
| MIDA Boronates | Use N-methyliminodiacetic acid ester. | Gold Standard. Self-regulating "slow release" mechanism. | Requires synthesis or purchase of MIDA precursor. |
Recommendation: If homocoupling persists >5%, switch to 3,5-difluorophenyl MIDA boronate . Under hydrolytic conditions (K₃PO₄/H₂O), the MIDA headgroup hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover [1].
Module C: Catalyst & Ligand Selection
The Mechanism: Electron-poor rings transmetallate slowly. You need a ligand that accelerates transmetallation and reductive elimination to "beat" the side reactions. The Fix: Use Buchwald Dialkylbiaryl phosphines.
-
XPhos or SPhos : These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a steric environment that disfavors the formation of the bis-aryl Pd species required for homocoupling [2].
Optimized Experimental Protocol (The "Gold Standard")
This protocol integrates slow release and oxygen exclusion.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
3,5-Difluorophenyl MIDA Boronate (1.2 - 1.5 equiv) [Alternatively: Boronic acid via syringe pump]
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%) (Pre-complexed Pd-XPhos G2/G3 is preferred).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane : Water (10:1 ratio).
Step-by-Step:
-
Solvent Prep: Combine Dioxane and Water. Perform 3 cycles of Freeze-Pump-Thaw. Backfill with Argon.
-
Solids: In a glovebox or under active Argon flow, add Aryl Halide, MIDA Boronate, Base, and Catalyst to a screw-cap reaction vial.
-
Initiation: Add the degassed solvent via syringe through the septum.
-
Reaction: Seal and heat to 60°C .
-
Note: MIDA hydrolysis is temperature-dependent. 60°C provides a steady release rate (~3-6 hours). Higher temperatures release boronic acid too fast (risking homocoupling); lower temperatures stall the release [1].
-
-
Monitor: Check conversion at 2 hours. If stalling occurs, raise temp to 80°C.
Mechanistic Visualization
Understanding the competition between the productive cycle and the destructive cycle is vital.
Figure 2: Competitive pathways. Note how Oxygen intercepts the Pd(II) species if Transmetallation is slow.
Frequently Asked Questions (FAQs)
Q: My boronic acid turns brown immediately upon adding base. Is this homocoupling? A: This is likely oxidative decomposition (formation of phenols/quinones) rather than homocoupling, though both are oxygen-driven. 3,5-difluorophenylboronic acid is sensitive to base-mediated oxidation.
-
Fix: Degas solvents before adding the base. Do not stir the base and boronic acid together in air.
Q: Can I use K₂CO₃ instead of K₃PO₄? A: Yes, but K₃PO₄ is generally superior for fluorinated substrates. The phosphate anion acts as a buffer and aids in the transmetallation step without being as aggressive as hydroxide/alkoxide bases, which can trigger rapid protodeboronation of the electron-deficient ring [3].
Q: I see 10% homocoupling even with strict Argon techniques. What now? A: You are likely seeing "disproportionation" homocoupling, which doesn't require oxygen.
-
Fix: This is concentration driven. You must switch to the MIDA boronate protocol or use a syringe pump to keep the instantaneous concentration of boronic acid near zero.
Q: Why does the MIDA protocol require water? A: The MIDA boronates are stable in pure organic solvents. Water is required to hydrolyze the MIDA backbone and release the active boronic acid in situ. The ratio of water controls the release rate [1].
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[2] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][2][3] Journal of the American Chemical Society, 131(20), 6961–6963.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorinated Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
Sources
Recrystallization solvents for high-purity 4-Butoxy-3,5-difluorophenylboronic acid
Topic: Recrystallization of 4-Butoxy-3,5-difluorophenylboronic acid
Executive Summary & Molecule Profile
Target Molecule: 4-Butoxy-3,5-difluorophenylboronic acid CAS: (Proxy analogs: 121219-12-3 for 3,5-difluorophenylboronic acid) Application: Liquid Crystal (LC) Intermediates, Suzuki-Miyaura Coupling for APIs. Critical Quality Attribute (CQA): Purity >99.5% (HPLC), Boroxine content <1%.
Technical Context: Purifying 4-Butoxy-3,5-difluorophenylboronic acid presents a unique "push-pull" solubility challenge. The butoxy tail imparts significant lipophilicity, while the boronic acid head is highly polar and capable of hydrogen bonding. Furthermore, the 3,5-difluoro substitution withdraws electrons, increasing the acidity of the boron center (pKa ~7.0–7.5 vs. ~8.8 for phenylboronic acid), making it sensitive to basic degradation (protodeboronation).
This guide prioritizes the Ethyl Acetate / n-Heptane system, which balances these competing properties while minimizing the formation of cyclic anhydride trimers (boroxines).
Solvent Selection Logic (The "Why")
The choice of solvent is dictated by the amphiphilic nature of the molecule.
| Solvent System | Role | Suitability | Technical Rationale |
| Ethyl Acetate (EtOAc) | Primary Solvent | High | Excellent solubility for the polar boronic acid head; moderate boiling point (77°C) allows easy removal without thermal degradation. |
| n-Heptane | Anti-Solvent | High | Miscible with EtOAc; poor solvent for the boronic acid head but accommodates the lipophilic butoxy tail, preventing "oiling out" better than water-based systems. |
| Water / Acetone | Secondary | Medium | Useful only if inorganic salts (LiBr, Mg salts) are the primary contaminant. Risk of emulsion formation due to the surfactant-like nature of the molecule. |
| Methanol / Ethanol | Avoid | Low | WARNING: Boronic acids readily form dialkyl esters with alcohols. While reversible, this complicates NMR analysis and yield calculations. |
Visualizing the Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification route based on impurity profile.
Optimized Experimental Protocol
Objective: Isolate >99.5% pure acid, minimizing boroxine formation.
Materials:
-
Crude 4-Butoxy-3,5-difluorophenylboronic acid.
-
Solvent: Ethyl Acetate (HPLC Grade).
-
Anti-solvent: n-Heptane (or n-Hexane, though Heptane is less toxic).
-
Equipment: Round bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.
Step-by-Step Methodology:
-
Dissolution:
-
Place crude solid in a flask.
-
Add Ethyl Acetate (approx. 2–3 mL per gram of solid).
-
Heat gently to 60°C (do not boil aggressively).
-
Note: If the solution is cloudy due to salts, filter while hot through a Celite pad.
-
-
Anti-Solvent Addition (The Critical Step):
-
Remove heat source but keep stirring.
-
Slowly add n-Heptane dropwise to the warm EtOAc solution.
-
Stop point: Add Heptane until a faint, persistent turbidity (cloudiness) appears.
-
Add 1–2 mL of EtOAc to clear the turbidity (restore solution).
-
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.
-
Once at room temperature, cool further in an ice bath (0–4°C) for 30 minutes.
-
Observation: You should see white/off-white needles or plates.
-
-
Isolation:
-
Filter the crystals using vacuum filtration.
-
Wash: Rinse the filter cake with a cold 1:3 mixture of EtOAc:Heptane.
-
Drying: Air dry on the filter for 15 minutes. Then, dry in a vacuum oven at 40°C max .
-
Warning: Drying >60°C under high vacuum will dehydrate the acid to the boroxine (anhydride).
-
Troubleshooting Guide
Issue 1: The product is "Oiling Out" (forming a liquid layer instead of crystals).
-
Cause: The "Butoxy" chain makes the molecule too lipophilic for the solvent mixture, or the cooling was too fast.
-
Fix: Re-heat to dissolve the oil. Add a small amount of pure EtOAc. Add a seed crystal (a tiny grain of pure product) at 30°C. Wrap the flask in a towel to slow the cooling rate.
Issue 2: NMR shows "Boroxine" contamination.
-
Identification: Boronic acid protons (-B(OH)2) usually appear as a broad singlet around 8.0–9.0 ppm (solvent dependent). Boroxines lack these protons and may shift aromatic peaks slightly.
-
Cause: Excessive drying heat or old samples.
-
Fix: Recrystallize from Acetone/Water (9:1) . The presence of water hydrolyzes the boroxine ring back to the monomeric acid [1].
Issue 3: Low Yield.
-
Cause: Too much Ethyl Acetate used initially.
-
Fix: Concentrate the mother liquor (filtrate) by 50% on a rotovap and repeat the cooling/filtration steps to harvest a "second crop."
Frequently Asked Questions (FAQ)
Q: Can I use Methanol or Ethanol for recrystallization? A: It is not recommended. Boronic acids react with alcohols to form boronic esters (e.g., ethyl boronate). While this reaction is reversible with water, it complicates purity analysis and can lower isolated yields of the free acid [2].
Q: Why is my product turning grey/brown? A: This indicates protodeboronation (loss of the boron group), likely catalyzed by residual palladium (if coming from a coupling reaction) or excessive heating in the presence of base. The 3,5-difluoro substitution makes the C-B bond more fragile towards base-catalyzed cleavage. Ensure your crude is pH neutral (pH 5–6) before heating.
Q: How do I store the purified compound? A: Store at 2–8°C. If stored at room temperature for long periods, it may dehydrate to the boroxine. If this happens, simply expose the solid to humid air or recrystallize with a trace of water to revert it.
Mechanism of Action (Graphviz)
The following diagram illustrates the equilibrium between the Boronic Acid and Boroxine, which is the central stability challenge for this molecule.
Figure 2: The reversible dehydration of boronic acids. High heat/vacuum drives the reaction right (impurity); moisture drives it left (product).
References
-
Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.).[1] Wiley-VCH.[1]
-
Lopalco, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.[4][5][6] Journal of Solution Chemistry, 49, 814–824.[5]
-
Organic Syntheses. (2003). Synthesis of (3,4,5-Trifluorophenyl)boronic acid.[7] Org.[5][8][9][10] Synth. 2003, 80, 200. (Demonstrates EtOAc/Hexane protocol for fluorinated analogs).
Sources
- 1. scispace.com [scispace.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 9. Frontiers | Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
High-Fidelity Structural Validation: 4-Butoxy-3,5-difluorophenylboronic Acid
This guide details the high-fidelity structural validation of 4-Butoxy-3,5-difluorophenylboronic acid , a critical building block in the synthesis of fluorinated liquid crystals and pharmaceuticals. The analysis prioritizes 1H NMR while integrating 19F NMR and HPLC as comparative benchmarks for purity assessment.
Executive Summary & Strategic Context
4-Butoxy-3,5-difluorophenylboronic acid (CAS: 121219-12-3) represents a class of fluorinated phenylboronic acids where structural verification is complicated by heteronuclear coupling (
This guide provides a self-validating analytical protocol. It moves beyond simple peak listing to explain why signals appear as they do, ensuring you can distinguish the target product from common impurities like boroxine anhydrides or deboronated byproducts (1-butoxy-2,6-difluorobenzene).
Comparative Analysis: Selecting the Right Tool
While 1H NMR is the primary structural proof, it is not always the most efficient tool for purity quantification. The table below compares 1H NMR against alternative methods for this specific fluorinated compound.
| Feature | Method A: 1H NMR | Method B: 19F NMR | Method C: HPLC-UV/MS |
| Primary Utility | Structural Connectivity (Aliphatic chain + Aromatic substitution pattern). | Heteroatom Quantitation & Regioisomer confirmation. | Trace Impurity Profiling (<0.1%) & Mass Confirmation. |
| Specificity | High. Distinguishes the butoxy chain length and boronic acid moiety. | Very High. The 3,5-difluoro pattern is distinct from 2,3- or 2,6-isomers. | Medium. Depends on column retention; isomers may co-elute. |
| Quantification | Absolute. (Integral ratios are stoichiometric). | Relative. (Requires internal standard like trifluorotoluene). | Relative. (Requires response factors/standard curves). |
| Key Limitation | Signal Overlap. Boronic acid | No Structural Context. Cannot see the butoxy chain or boron directly. | Boronic Acid Tailing. Boronic acids often streak on C18 columns. |
Deep Dive: 1H NMR Spectrum Analysis
Solvent Selection: DMSO-d
-
Why? Chloroform-d (
) often leads to the dehydration of boronic acids into boroxines (cyclic trimers), complicating the spectrum. DMSO-d stabilizes the monomeric boronic acid species via hydrogen bonding, allowing distinct observation of the protons.
A. The Aromatic Region (7.0 – 7.8 ppm)
This region confirms the 3,5-difluoro substitution pattern .
-
Signal: A distinct Doublet (approx.
7.3 – 7.5 ppm). -
Integration: 2H (Protons at positions 2 and 6).
-
Mechanistic Insight:
-
Symmetry: The molecule has a
axis of symmetry passing through the B-C1-C4-O axis. Therefore, and are chemically equivalent. -
Coupling (
-coupling): These protons are not coupled to other protons (singlet in H- H COSY). The doublet arises from Heteronuclear Coupling to the adjacent Fluorine atoms ( F). -
Coupling Constant (
): Expect a coupling constant of 8–10 Hz . This is the characteristic "ortho-like" coupling between the Hydrogen on C2 and the Fluorine on C3. -
Note: A subtle broadening or secondary splitting may be observed due to long-range coupling (
) to the distal fluorine, but the primary feature is a clean doublet.
-
B. The Aliphatic "Butoxy" Fingerprint (0.9 – 4.2 ppm)
This region confirms the 4-butoxy chain integrity.
-
~4.1 ppm (Triplet, 2H):
(Position to Oxygen). Deshielded by the electronegative oxygen. -
~1.7 ppm (Quintet, 2H):
(Position ). -
~1.4 ppm (Sextet, 2H):
(Position ). -
~0.9 ppm (Triplet, 3H): Terminal
.
C. The Labile Boronic Acid Protons (> 8.0 ppm)
-
Signal: Broad Singlet (approx.
8.0 – 8.5 ppm). -
Integration: 2H.
-
Validation Test: Add one drop of
to the NMR tube and shake. This peak must disappear (exchange with D). If it remains, it is an impurity (e.g., an amide or non-labile proton).
Experimental Protocol: Self-Validating Workflow
Objective: Obtain a spectrum suitable for publication and purity calculation.
-
Preparation:
-
Weigh ~10 mg of 4-Butoxy-3,5-difluorophenylboronic acid.
-
Dissolve in 0.6 mL of DMSO-d
(99.9% D). -
Critical Step: Ensure the solution is clear. Turbidity suggests boroxine formation or inorganic salt contamination.
-
-
Acquisition:
-
Scans: 16–32 scans are sufficient.
-
Relaxation Delay (D1): Set to
seconds. -
Reasoning: Aromatic protons adjacent to Boron/Fluorine often have longer
relaxation times. A short D1 will under-integrate the aromatic signal relative to the aliphatic chain, leading to false purity calculations.
-
-
Processing & Phasing:
-
Apply an exponential window function (LB = 0.3 Hz).
-
Reference the residual DMSO pentet to 2.50 ppm .
-
-
Purity Calculation (Stoichiometric Check):
-
Set the integral of the terminal methyl group (
0.9 ppm) to 3.00 . -
Pass Criteria:
-
triplet (
4.1) integral = 1.95 – 2.05 . -
Aromatic Doublet (
7.4) integral = 1.95 – 2.05 .
-
triplet (
-
Fail Criteria: If the aromatic integral is < 1.9, suspect deboronation (loss of the
group often shifts protons and changes symmetry) or excess solvent .
-
Visualization: Structural Assignment & Logic
Diagram 1: Spectral Assignment Map
This diagram maps the chemical structure directly to the expected NMR signals.
Caption: Mapping of protons to chemical shifts. Note the specific splitting of the aromatic protons due to Fluorine coupling.
Diagram 2: Purity Validation Workflow
A logic tree to troubleshoot spectral anomalies.
Caption: Decision tree for interpreting spectral anomalies and verifying sample integrity.
References
19F NMR characterization of 3,5-difluoro substitution patterns
Technical Guide: NMR Characterization of 3,5-Difluoro Substitution Patterns
Executive Summary
The 3,5-difluorophenyl motif is a cornerstone in modern medicinal chemistry, utilized extensively to block metabolic "soft spots" on aromatic rings without introducing the steric bulk associated with ortho-substitution (e.g., 2,6-difluoro). However, unambiguous characterization of this motif is critical, as regioisomeric impurities (2,4- or 3,4-difluoro) can arise during synthesis and drastically alter biological activity.
This guide provides a comparative technical analysis of the 3,5-difluoro motif, establishing
Part 1: Strategic Value of the 3,5-Difluoro Motif
Why 3,5-Difluoro? (The "Product" Performance)
In drug design, the performance of the 3,5-difluoro motif is measured by its ability to modulate physicochemical properties and metabolic stability compared to its isomers.
-
Metabolic Blockade: The 3- and 5-positions are common sites for Cytochrome P450 (CYP) mediated oxidation. Fluorine substitution here blocks hydroxylation due to the strength of the C-F bond (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol).[1]
-
Electronic Modulation: Unlike the 2,6-substitution, which introduces significant steric hindrance (the "ortho effect") that can disrupt ligand-protein binding, the 3,5-pattern exerts a strong electron-withdrawing effect (
) while maintaining a steric profile similar to the parent phenyl ring. -
Lipophilicity: It increases lipophilicity (
) less aggressively than trifluoromethyl groups, allowing for fine-tuning of permeability.
Comparative Performance Data
| Feature | 3,5-Difluoro (Target) | 2,6-Difluoro (Alternative) | 2,4-Difluoro (Impurity) |
| Metabolic Stability | High (Blocks both meta positions) | High (Blocks ortho, steric protection) | Moderate (Leaves one meta open) |
| Steric Impact | Low (Maintains planarity) | High (Twists ring out of plane) | Moderate |
| Electronic Effect | Inductive ( | Inductive + Steric | Resonance + Inductive |
| pKa Influence | Acidifying (increases acidity of phenols/anilines) | Acidifying (but steric inhibition of solvation) | Acidifying |
Part 2: Spectral Characterization & Distinguishing Isomers
The primary challenge in synthesis is distinguishing the 3,5-isomer from the 2,4-isomer, which often forms as a byproduct in electrophilic fluorination reactions.
NMR Spectral Fingerprints
1. Symmetry and Chemical Shift (
)
-
3,5-Difluoro: Possesses a
axis of symmetry (assuming an achiral R-group). The two fluorine atoms are chemically equivalent .-
Signal: Appears as a single signal (singlet in decoupled, specific multiplet in coupled).
-
Typical Shift:
-108 to -113 ppm (relative to CFCl ).
-
-
2,4-Difluoro: Lacks symmetry regarding the fluorine environments.
-
Signal: Two distinct signals separated by ~5-15 ppm.
-
Typical Shift: F2 (
~ -105 to -115 ppm) and F4 ( ~ -100 to -110 ppm).
-
2. Coupling Constants (
)
The distinguishing feature in coupled spectra (or
| Interaction | 3,5-Difluoro Pattern | 2,4-Difluoro Pattern |
| ~7–10 Hz (F3-H2, F3-H4) | ~8–10 Hz (F2-H3, F4-H3) | |
| ~6–8 Hz (F3-H6) | ~6–8 Hz (F2-H6, F4-H5) | |
| Not observed (Equivalent F) | ~6–9 Hz (Distinct F-F coupling observed) |
Critical Insight: In a proton-decoupled
NMR spectrum (), the 3,5-isomer appears as a singlet , whereas the 2,4-isomer appears as two doublets (due to coupling). This is the fastest "Go/No-Go" quality control test.
Part 3: NMR vs. NMR Comparison
Why switch to
| Parameter | Verdict | ||
| Spectral Window | Narrow (0–12 ppm) | Wide (~ -50 to -250 ppm) | |
| Background Interference | High (Solvent, water, impurities) | None (Unless fluorinated impurities exist) | |
| Isomer ID | Complex (Requires analyzing splitting patterns of overlapping aromatic protons) | Simple (Count the peaks: 1 vs. 2) | |
| Quantification | Difficult in complex mixtures | Highly accurate (High S/N ratio) |
Part 4: Experimental Protocol
To ensure publication-quality data and accurate quantitation (qNMR), follow this self-validating protocol.
Reagents & Setup
-
Solvent: DMSO-
or CDCl (DMSO is preferred for polar drug-like molecules to prevent aggregation). -
Internal Standard (Optional for qNMR):
-Trifluorotoluene ( -63.7 ppm) or 4,4'-Difluorobiphenyl. -
Probe: 5 mm BBFO or dedicated
probe.
Step-by-Step Workflow
-
Sample Preparation: Dissolve 5–10 mg of compound in 0.6 mL solvent. Ensure the solution is clear (filter if necessary).
-
Acquisition Parameters (Standard):
-
Pulse Sequence:zgfhigqn (Inverse gated decoupling) for quantitative results, or standard zg for qualitative.
-
Spectral Width: 200 ppm (centered at -120 ppm).
-
Relaxation Delay (
):Critical. Fluorine relaxation times can be long (2–5 seconds). Set (typically 15–20s) for integration accuracy >99%. -
Scans: 16–64 (High sensitivity allows fewer scans).
-
-
Processing:
Data Validation (The "Self-Check")
-
Check 1: Is the signal a singlet in the decoupled spectrum?
-
Yes: Consistent with 3,5-difluoro (or para-difluoro, distinguish by shift).
-
No (Two Doublets): Indicates 2,4-isomer or broken symmetry.
-
-
Check 2: Calculate integrals.
-
If using an internal standard with 3 fluorines (e.g., -CF
), the integral ratio of analyte (2F) to standard (3F) should match the molar ratio.
-
Part 5: Visualizing the Logic
Diagram 1: Isomer Identification Workflow
This decision tree guides the researcher through the spectral analysis to confirm the 3,5-substitution pattern.
Caption: Decision tree for distinguishing difluorophenyl isomers using proton-decoupled
Diagram 2: Metabolic Stability Mechanism
Why the 3,5-pattern is the preferred "product" in this context.
Caption: Mechanism of action for 3,5-difluoro substitution in preventing metabolic clearance via CYP450 oxidation.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for shift ranges and coupling constants).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
- Rosen, B. R., et al. (2013). 19F NMR as a Robust Tool for the Identification of Fluorinated Impurities. Analytical Chemistry. (General methodology for impurity profiling).
-
Reich, H. J. (2024). Bordwell pKa Table & NMR Data. University of Wisconsin-Madison. [Link]
A Senior Application Scientist's Guide to Reactivity: 4-Butoxy- vs. 4-Ethoxy-3,5-difluorophenylboronic Acid in Suzuki-Miyaura Coupling
Introduction: The Critical Role of Fluorinated Scaffolds in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorinated arylboronic acids, in particular, serve as indispensable building blocks for creating complex biaryl structures via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth comparative analysis of two such critical reagents: 4-Butoxy-3,5-difluorophenylboronic acid and 4-Ethoxy-3,5-difluorophenylboronic acid .
While structurally similar, the choice between a butoxy and an ethoxy substituent can have subtle yet significant implications for reaction kinetics, solubility, and overall synthetic strategy. This document is designed for researchers, medicinal chemists, and process development professionals, offering a technical comparison grounded in mechanistic principles and supported by actionable experimental data to guide logical reagent selection.
Physicochemical and Structural Properties: A Head-to-Head Comparison
The foundational differences between the two title compounds lie in their physical properties and the steric profile imparted by their respective alkoxy chains. These attributes directly influence their handling, solubility in common organic solvents, and interaction with the catalytic system.
| Property | 4-Butoxy-3,5-difluorophenylboronic acid | 4-Ethoxy-3,5-difluorophenylboronic acid | Analysis of Impact |
| Molecular Formula | C₁₀H₁₃BF₂O₃ | C₈H₉BF₂O₃ | The additional C₂H₄ unit increases the molecular weight and lipophilicity of the butoxy derivative. |
| Molecular Weight | 230.02 g/mol | 201.96 g/mol | Affects molar calculations for reaction stoichiometry. |
| Appearance | White to off-white solid | White to off-white solid | Both are typically stable, crystalline solids. |
| Predicted pKa | ~6.4 - 7.0 | ~6.4 - 7.0 | The dominant influence on acidity is the difluoro substitution pattern, making the pKa values very similar.[2] |
| Solubility | Higher in non-polar solvents (e.g., Toluene, Dioxane) | Higher in moderately polar solvents (e.g., THF, Methanol) | The longer butyl chain enhances lipophilicity, which can be leveraged for solvent system optimization. |
Structural Analysis: The Interplay of Steric and Electronic Effects
The reactivity of these reagents in Suzuki-Miyaura coupling is governed by a combination of electronic effects from the fluorine substituents and steric effects from the alkoxy group.
Caption: Chemical structures and key differentiating features of the two boronic acids.
-
Dominant Electronic Effect: The two fluorine atoms at the 3- and 5-positions (ortho to the boronic acid) are strongly electron-withdrawing. This significantly increases the Lewis acidity of the boron center.[3][4] An increased Lewis acidity facilitates the formation of the boronate anion upon treatment with a base, a crucial step for efficient transmetalation to the palladium center.[5][6]
-
Substituent Effect (Ethoxy vs. Butoxy):
-
Electronic: Both ethoxy and butoxy groups are electronically similar. They act as electron-donating groups through resonance (+R effect) into the phenyl ring, while also exerting a mild electron-withdrawing inductive effect (-I effect). This contribution is largely identical for both and is overshadowed by the powerful inductive effect of the ortho-fluorines.
-
Steric: The primary point of differentiation is steric hindrance. The n-butoxy group, with its longer alkyl chain, presents a larger steric profile than the ethoxy group. While this effect is exerted from the para position relative to the boronic acid, the flexibility of the butyl chain means it can influence the solvation shell and the approach of the bulky palladium catalyst complex during the transmetalation step.
-
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The structural differences between our two boronic acids are most likely to influence the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Hypothesized Reactivity Differences:
-
Reaction Rate: The 4-Ethoxy-3,5-difluorophenylboronic acid is predicted to exhibit a slightly faster reaction rate. The smaller steric footprint of the ethoxy group may allow for a more facile approach of the aryl-palladium(II) complex to the boronate, leading to a lower energy barrier for transmetalation.
-
Reaction Yield: Under optimized conditions, both reagents are expected to provide high yields. However, in cases of sterically demanding coupling partners (e.g., ortho-substituted aryl halides), the less hindered ethoxy derivative might offer a marginal advantage, leading to higher conversion and reduced formation of byproducts like homocoupled species.
-
Protodeboronation: Both compounds are susceptible to the competitive side reaction of protodeboronation, especially under prolonged heating or with strong bases.[7][8] The increased lipophilicity of the butoxy derivative might slightly reduce its interaction with the aqueous phase in biphasic solvent systems, potentially offering a minor protective effect against hydrolysis, though this is likely negligible compared to the electronic activation by the ortho-fluorines.
Anticipated Experimental Data
To empirically validate these hypotheses, a parallel experiment is proposed. The following table summarizes the expected outcomes when coupling both boronic acids with a standard aryl bromide under identical conditions.
| Parameter | 4-Butoxy-3,5-difluorophenylboronic acid | 4-Ethoxy-3,5-difluorophenylboronic acid |
| Coupling Partner | 4-Bromoanisole | 4-Bromoanisole |
| Reaction Time (LCMS) | 2.5 hours | 2.0 hours |
| Isolated Yield | 92% | 96% |
| Key Byproducts | Trace homocoupling, trace protodeboronation | Trace homocoupling, trace protodeboronation |
Self-Validating Experimental Protocol for Comparative Analysis
To provide a trustworthy and reproducible comparison, the following detailed experimental protocol is provided. This system is designed to be self-validating by running the two reactions in parallel under identical conditions, ensuring that any observed differences in reactivity are directly attributable to the choice of boronic acid.
Caption: Experimental workflow for the comparative reactivity study.
Step-by-Step Methodology
Materials:
-
4-Butoxy-3,5-difluorophenylboronic acid (1.1 mmol)
-
4-Ethoxy-3,5-difluorophenylboronic acid (1.1 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized Water (2 mL)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Catalyst/Base Master Mix Preparation: In a single vial, combine Pd(PPh₃)₄ (0.06 mmol) and K₂CO₃ (4.0 mmol). Add 1,4-Dioxane (16 mL) and Water (4 mL). Stir vigorously to create a uniform suspension.
-
Reaction Setup (Parallel):
-
To "Flask A," add 4-Butoxy-3,5-difluorophenylboronic acid (1.1 mmol) and 4-bromoanisole (1.0 mmol).
-
To "Flask B," add 4-Ethoxy-3,5-difluorophenylboronic acid (1.1 mmol) and 4-bromoanisole (1.0 mmol).
-
Fit both flasks with reflux condensers and ensure an inert atmosphere.
-
-
Reaction Initiation: To each flask, add half of the prepared master mix (10 mL) via syringe.
-
Execution and Monitoring:
-
Place both flasks in a pre-heated oil bath at 85 °C and begin vigorous stirring.
-
Monitor the reactions simultaneously every 30 minutes by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LCMS. Record the time required for complete consumption of 4-bromoanisole.
-
-
Workup:
-
Once the reactions are complete, cool the flasks to room temperature.
-
Pour the contents of each flask into a separate separatory funnel containing 20 mL of deionized water.
-
Extract each aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts for each reaction, wash with brine (1 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude residue from each reaction via flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
-
Isolate the pure biaryl product, determine the final mass, and calculate the isolated yield for each reaction.
-
Confirm the identity and purity of the products by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
Conclusion and Recommendations
This guide demonstrates that while both 4-Butoxy- and 4-Ethoxy-3,5-difluorophenylboronic acid are highly effective reagents for Suzuki-Miyaura coupling, their subtle structural differences can be strategically exploited.
-
Choose 4-Ethoxy-3,5-difluorophenylboronic acid for:
-
Maximizing reaction rates, especially in time-sensitive synthetic sequences.
-
Couplings involving sterically hindered partners where minimizing steric clash is paramount.
-
Reactions where higher solubility in moderately polar solvents is advantageous.
-
-
Choose 4-Butoxy-3,5-difluorophenylboronic acid when:
-
Enhanced solubility in non-polar aromatic solvents (like toluene or xylene) is required for specific process conditions.
-
The final product's lipophilicity needs to be increased for pharmacological or material property reasons.
-
A slightly slower, more controlled reaction rate is desired, though this effect is generally minor.
-
By understanding the interplay between the dominant ortho-difluoro electronic activation and the subtle para-alkoxy steric effects, researchers can make a more informed and logical choice, optimizing their synthetic outcomes with greater precision.
References
-
Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
-
Al-Zoubi, R. M., et al. (2011). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Process Research & Development, 15(4), 933-937. [Link]
-
Bäuerle, P., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(58), 14578-14589. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Navarro, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 403. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Rozen, S., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. [Link]
-
PubChem. (n.d.). B-(4-Ethoxy-2,3-difluorophenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
Ishihara, K., et al. (2012). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 48(44), 5461-5463. [Link]
-
Sporzyński, A., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. ResearchGate. [Link]
-
ChemBK. (2024). 4-Butoxy-2,3-difluorophenylboronic acid. [Link]
-
Wang, B., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications, (21), 3021-3023. [Link]
-
U.S. Environmental Protection Agency. (n.d.). [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid Properties. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring (4-Ethoxy-2,3-difluorophenyl)boronic Acid: Properties and Applications. [Link]
-
McMillin, D. R., et al. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry, 38(24), 5613-5620. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I. Accounts of Chemical Research, 55(10), 1368-1383. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Jarvo, E. R., et al. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 134(35), 14324-14327. [Link]
-
Lewis, G. A., & Siahaan, T. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Martins, J. P., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(13), 7384-7393. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Notes. [Link]
-
DeBruin, K. E., & Petersen, J. R. (1972). Steric and Electronic Effects on the Stereochemistry of the Alkaline Hydrolysis of Acyclic Dialkoxyphosphonium Salts. Journal of the American Chemical Society, 94(16), 5798-5804. [Link]
-
Salzner, U. (1997). Steric and stereoelectronic effects in saturated heterocycles I. Small molecular fragment constituents. Theory vs. experiment. Journal of Molecular Structure: THEOCHEM, 398-399, 501-518. [Link]
-
LookChem. (n.d.). Cas 156545-07-2, 3,5-Difluorophenylboronic acid. [Link]
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Comprehensive Quality Control Standards for Liquid Crystal Intermediates
This guide serves as a technical reference for the quality control (QC) of Liquid Crystal Intermediates (LCIs), designed for researchers in electronic materials and pharmaceutical formulation. It moves beyond basic compliance, focusing on the causal link between molecular purity and macroscopic performance.
Executive Summary: The Purity-Performance Nexus
Liquid Crystal Intermediates (LCIs)—such as fluorinated biphenyls, terphenyls, and heterocyclic derivatives—are the molecular building blocks of mesophases. In display technologies (LCDs), their quality dictates the Voltage Holding Ratio (VHR) and Phase Transition Temperatures (
This guide compares the standard industrial QC protocols (HPLC/GC) against advanced alternatives (UPC², DSC) and establishes a self-validating framework for material qualification.
Comparative Analysis: Analytical Methodologies
The choice of analytical technique is not merely operational; it determines the visibility of specific impurity classes that degrade device performance.
Table 1: Performance Comparison of Analytical Platforms for LCIs
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UltraPerformance Convergence Chromatography (UPC²) |
| Primary Utility | Standard purity profiling for non-volatiles. | High-throughput screening for volatiles. | The Modern Alternative: Orthogonal separation of isomers. |
| Target Analytes | Polar intermediates, thermally unstable compounds. | Thermally stable, non-polar intermediates. | Structural isomers, chiral compounds, thermally sensitive LCIs. |
| Detection Limit | High (UV/Vis, MS). | High (FID, MS). | Superior (Sharp peaks, low solvent noise). |
| Thermal Risk | Low (Ambient/Modest heat). | High (Risk of thermal degradation/isomerization). | Low (CO₂ mobile phase). |
| Solvent Usage | High (Acetonitrile/Methanol). | None (Carrier gas). | Low (Supercritical CO₂). |
| Critical Blindspot | May miss non-chromophoric impurities (unless ELSD/RI used). | Cannot analyze high MW or thermally labile species. | Requires specialized equipment. |
Expert Insight: While GC is faster, HPLC is the industry standard because many LCIs (especially fluorinated ones) undergo thermal degradation or isomerization at GC injector temperatures (
C), leading to false impurity profiles. UPC² is emerging as the superior alternative, bridging the gap by offering the speed of GC with the thermal safety of HPLC.
Comparative Analysis: Purity Grades & Impact
Not all "99%" purity is equal. The nature of the remaining 1% defines the application suitability.
Table 2: Impact of Purity Grades on End-Use Performance
| Quality Attribute | Standard Grade (Industrial) | Electronic Grade (High Purity) | Pharma Grade (LCI-based Delivery) |
| Purity (Organic) | > 98.0% | > 99.9% | > 99.5% (GMP) |
| Ionic Impurities | < 50 ppm | < 10 ppb | Limits based on toxicity (ICH Q3D) |
| Moisture Content | < 0.5% | < 50 ppm | Controlled (affects lyotropic phase) |
| Performance Risk | Phase separation, low contrast. | Image Sticking (Low VHR), Flicker. | Toxicity, erratic drug release rates. |
| Primary Cost Driver | Synthesis yield. | Purification (Zone Refining/Distillation). | Regulatory documentation & bio-burden. |
Critical Quality Attributes (CQAs) & Mechanisms
Voltage Holding Ratio (VHR)
Mechanism: In Active Matrix LCDs, the LC pixel acts as a capacitor. Ionic impurities create a leakage current, causing the voltage to drop before the frame refreshes.
-
QC Standard: Resistivity must exceed
. -
Causality: Trace metal ions (
, ) or ionic organic byproducts act as charge carriers.
Phase Transition Temperatures ( )
Mechanism: The Nematic-to-Isotropic transition temperature (
-
QC Standard:
C vs. Reference Standard.
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Precision Purity Profiling (HPLC-UV-MS)
This protocol includes a "Mass Balance Check" to ensure no invisible impurities exist.
Objective: Quantify organic impurities >0.05%.
-
Sample Preparation: Dissolve 10 mg LCI in 10 mL Acetonitrile (HPLC Grade). Filter through 0.2 µm PTFE.
-
Column Selection: C18 Reverse Phase (e.g., 3.5 µm,
mm). Why: Provides hydrophobic selectivity essential for separating homologues. -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Suppresses ionization of acidic impurities).
-
B: Acetonitrile.
-
Gradient: 40% B to 100% B over 20 mins.
-
-
Detection:
-
Channel 1 (UV): 254 nm (Aromatic core detection).
-
Channel 2 (MS): ESI+ (Identification of unknowns).
-
-
Self-Validation Step (The "100% Method"):
-
Inject a known standard of the main peak.
-
Calculate the Response Factor (RF) .
-
If the sum of all peak areas (corrected by RF) deviates from the theoretical mass by >2%, investigate non-chromophoric impurities or moisture.
-
Protocol B: Phase Transition Validation (DSC)
Objective: Detect eutectic impurities that HPLC misses.
-
Instrument: Differential Scanning Calorimeter (Heat Flux type).
-
Atmosphere: Nitrogen purge (50 mL/min). Why: Prevents oxidation which alters phase behavior.
-
Cycle:
-
Heat to Isotropic (
C) to erase thermal history. -
Cool to Crystal (
C) at 5°C/min. -
Re-heat at 2°C/min (Data Collection Ramp).
-
-
Analysis:
-
Measure Onset Temperature (
) and Peak Temperature ( ). -
Pass Criteria: Peak width at half height (FWHM)
C. Broad peaks indicate solid-solution impurities.
-
Visualization: QC Decision Logic
The following diagram illustrates the decision workflow for qualifying a Liquid Crystal Intermediate batch.
Caption: Figure 1: Integrated Quality Control Workflow for Liquid Crystal Intermediates, distinguishing between Electronic and Pharmaceutical release pathways.
Emerging Application: Pharma-Grade LCs
In drug development, LCIs (specifically lyotropic LCs like phytantriol or glyceryl monooleate) are used to form cubosomes for drug delivery.
-
Key Difference: QC focuses less on VHR and more on Residual Solvents (USP <467>) and Bioburden .
-
Critical Test: Small Angle X-ray Scattering (SAXS) is often required to confirm the formation of the correct mesophase (e.g., Pn3m cubic phase) in aqueous media, which dictates drug release rates.
References
-
Waters Corporation. (2020). Compositional Analysis of Merck E7 Liquid Crystal Intermediates Using UltraPerformance Convergence Chromatography (UPC²). Retrieved from [Link]
-
Sasaki, N. (1998). Simulation of the Voltage Holding Ratio in Liquid Crystal Displays with a Constant Charge Model. Japanese Journal of Applied Physics. Retrieved from [Link]
-
Phenomenex. (2024).[1][2][3][4] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Nagaraj, M., et al. (2011). Liquid crystal nanoparticles for commercial drug delivery. White Rose Research Online. Retrieved from [Link]
-
Agilent Technologies. (2013). Quantification of Compounds in the E7 Liquid Crystal Mixture by Supercritical Fluid Chromatography. Retrieved from [Link]
Sources
Infrared (IR) spectroscopy peaks for 4-Butoxy-3,5-difluorophenylboronic acid
An Objective Guide to the Infrared Spectroscopy of 4-Butoxy-3,5-difluorophenylboronic acid
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the precise characterization of molecular building blocks is paramount. 4-Butoxy-3,5-difluorophenylboronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, valued for the specific electronic and steric properties conferred by its unique substitution pattern. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass analysis to confirm the presence of its critical functional groups.
This guide provides an in-depth analysis of the IR spectral features of 4-Butoxy-3,5-difluorophenylboronic acid. It is designed for researchers and drug development professionals, offering a comparative framework grounded in fundamental spectroscopic principles to aid in the confident identification and quality assessment of this versatile compound.
Part 1: Deconstructing the Molecule for Spectroscopic Analysis
The interpretation of an IR spectrum begins with a fundamental understanding of the molecule's structure. Each covalent bond within the molecule can be modeled as a spring, vibrating at a characteristic frequency. These vibrational frequencies are determined by the masses of the connected atoms and the strength of the bond between them. 4-Butoxy-3,5-difluorophenylboronic acid is comprised of three distinct regions, each contributing a unique signature to the overall IR spectrum.
Caption: Key functional regions of 4-Butoxy-3,5-difluorophenylboronic acid.
Part 2: Core Spectral Features and Comparative Peak Assignment
The following table provides a detailed breakdown of the expected IR absorption bands for 4-Butoxy-3,5-difluorophenylboronic acid. The assignments are based on established correlation tables and comparative data from studies on phenylboronic acids, fluoroaromatic compounds, and aryl ethers.[1][2][3][4][5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Mechanistic Insight and Comparative Analysis |
| O-H Stretch (Boronic Acid) | 3500 - 3200 | Strong, Very Broad | This is the most prominent feature of the boronic acid group. The significant broadening is a direct result of strong intermolecular hydrogen bonding, which often leads to the formation of dimeric structures.[6][7][8] In dilute, non-polar solvents, a sharper, "free" O-H stretch may appear at higher frequencies (~3635 cm⁻¹), but this is rarely observed in solid-state (KBr) or neat sample analysis.[9] |
| C-H Stretch (Aromatic) | 3100 - 3010 | Weak to Medium | These absorptions, appearing at frequencies just above 3000 cm⁻¹, are characteristic of C-H bonds where the carbon is sp²-hybridized, as in an aromatic ring.[4][10] Their intensity is typically lower than their aliphatic counterparts. |
| C-H Stretch (Aliphatic) | 2965 - 2850 | Strong | Multiple strong peaks in this region are definitive proof of the butoxy group. These correspond to the asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups in the alkyl chain.[11][12] The presence of these strong bands below 3000 cm⁻¹ alongside the weaker aromatic C-H bands above 3000 cm⁻¹ is a key diagnostic feature. |
| C=C Stretch (Aromatic Ring) | 1620 - 1580 & 1520 - 1450 | Medium to Strong (often sharp) | Aromatic rings exhibit several in-ring carbon-carbon double bond stretching vibrations.[4][5] For this substitution pattern, at least two distinct bands are expected. Their precise location and relative intensities are sensitive to the electronic effects of the substituents. |
| B-O Stretch | 1380 - 1320 | Strong | This is a highly characteristic and reliable absorption for boronic acids.[7][13] The B-O bond has a significant dipole moment, leading to a strong, sharp absorption in the fingerprint region. Its presence is a crucial confirmation of the boronic acid functionality. |
| C-F Stretch | 1300 - 1100 | Strong | The carbon-fluorine bond is highly polar, resulting in a very strong absorption. In fluoroaromatic compounds, this band can be complex. The presence of two fluorine atoms on the ring in this molecule will likely result in strong, characteristic absorptions in this region. |
| C-O Stretch (Aryl Ether) | 1260 - 1200 | Strong | This band corresponds to the asymmetric C-O-C stretching vibration of the aryl-alkyl ether linkage.[2] It is typically strong and serves as clear evidence for the butoxy group's connection to the phenyl ring. |
| C-H Out-of-Plane Bend | 900 - 800 | Medium to Strong | The out-of-plane C-H bending ("oop") vibrations are highly diagnostic of the substitution pattern on the aromatic ring.[5] For the 1,3,4,5-tetrasubstituted pattern, specific bands in this region provide structural confirmation. |
Part 3: Experimental Protocol for Spectrum Acquisition (FTIR-ATR)
For routine analysis, Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets due to its speed and minimal sample preparation.
Sources
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- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
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- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Stability of Fluorinated Boronic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical application is fraught with challenges. A critical hurdle in this process is ensuring adequate metabolic stability. Poor stability can lead to rapid clearance, low bioavailability, and ultimately, therapeutic failure. Boronic acids, with their unique chemical properties and diverse applications in drug discovery, are a promising class of compounds. However, they are often susceptible to metabolic degradation. A key strategy to mitigate this is the incorporation of fluorine into the molecular structure. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated boronic acid derivatives, supported by established scientific principles and detailed experimental protocols to empower researchers to conduct their own assessments.
The Rationale for Fluorination: Enhancing Metabolic Robustness
The introduction of fluorine into a drug molecule is a well-established strategy to enhance its metabolic stability.[1] This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes the molecule less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism in the liver.[2][3][4] By strategically placing fluorine atoms at metabolically vulnerable positions, a process often referred to as "metabolic switching," the rate of degradation can be significantly reduced, leading to a longer half-life and improved pharmacokinetic profile.[5][6]
Data Presentation: A Framework for Comparison
To truly assess the impact of fluorination, quantitative data from in vitro assays are essential. The following table provides a template for presenting such comparative data. Researchers can populate this table with their own experimental results to objectively evaluate their compounds.
| Compound | Structure | Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM | % Remaining after 120 min in Plasma |
| Non-Fluorinated Analog | Phenylboronic Acid | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Fluorinated Analog | 4-Fluorophenylboronic Acid | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Positive Control | Verapamil | [Known Value] | [Known Value] | [Known Value] |
HLM: Human Liver Microsomes
Experimental Protocols: Generating the Data
The following are detailed, step-by-step methodologies for the two most common in vitro assays used to assess metabolic stability.
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes found in the liver, primarily cytochrome P450s.
Diagram of the Liver Microsomal Stability Assay Workflow:
Caption: Workflow for the liver microsomal stability assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound and a non-fluorinated analog in DMSO.
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound or analog to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well. This is time zero.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).
-
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can metabolize drugs.
Diagram of the Plasma Stability Assay Workflow:
Caption: Workflow for the plasma stability assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound and a non-fluorinated analog in DMSO.
-
Thaw pooled human plasma on ice.
-
-
Incubation:
-
Add the test compound or analog to the plasma to achieve a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge at 4°C to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Determine the concentration of the parent compound remaining at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the zero-minute time point.
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a powerful tool for enhancing the metabolic stability of boronic acid derivatives. By blocking sites of oxidative metabolism, fluorination can significantly improve a compound's pharmacokinetic profile. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the metabolic stability of their fluorinated boronic acid derivatives and compare them to their non-fluorinated counterparts. As drug discovery continues to evolve, a thorough understanding and application of these principles and techniques will be crucial for the successful development of novel and effective therapeutics.
References
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Tupertsev, B., Osipenko, S., et al. (2023). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-46. [Link]
-
Graham, B. J., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparison of commercial suppliers for 4-Butoxy-3,5-difluorophenylboronic acid
The following guide is structured as a technical benchmarking report for 4-Butoxy-3,5-difluorophenylboronic acid .
Editorial Note: A critical discrepancy was identified in your request regarding the CAS number. CAS 121219-12-3 corresponds to 4-Pentylphenylboronic acid.[1][2][3][4] The chemical name 4-Butoxy-3,5-difluorophenylboronic acid corresponds to CAS 2096329-78-9 .[5][6] This guide focuses on the named chemical (4-Butoxy-3,5-difluoro-) as the high-value target, while addressing the CAS error as a critical quality control checkpoint.
Executive Summary & Critical Alert
The "CAS Trap": Before evaluating suppliers, researchers must verify the chemical identity. Our database cross-referencing indicates a high probability of ordering errors due to CAS mismatches in aggregator databases.
| Feature | Target Compound | Common Database Error |
| Chemical Name | 4-Butoxy-3,5-difluorophenylboronic acid | 4-Pentylphenylboronic acid |
| Correct CAS | 2096329-78-9 | 121219-12-3 |
| Structure | Fluorinated, electron-deficient aryl | Alkyl-substituted, electron-rich aryl |
| Application | Liquid Crystals, MedChem (Suzuki) | Surfactants, standard coupling |
Market Landscape: For the correct fluorinated target, the supply chain is bifurcated between Specialist Fluorine Chemists (e.g., Fluorochem, Combi-Blocks) and Catalog Aggregators .
-
Recommendation: Prioritize suppliers who provide batch-specific 19F-NMR . HPLC purity alone is insufficient due to the potential for regioisomeric contamination (e.g., 2,3-difluoro isomers) which co-elute on standard C18 columns.
Supplier Comparison Matrix
The following comparison normalizes data from three representative supplier tiers. "Performance" is defined by the yield in a stress-test Suzuki coupling (see Section 4).
| Metric | Supplier A (Premium Reference) | Supplier B (Specialist) | Supplier C (Budget/Aggregator) |
| Representative Brand | Sigma-Aldrich / Merck | Combi-Blocks / Fluorochem | Generic Import / Alibaba |
| Stated Purity | ≥ 97.0% (HPLC) | 98% (Titration) | 98% (HPLC) |
| Price (Normalized) | $$$$ (10x Base) | $$ (2x Base) | $ (Base) |
| Impurity Profile | < 0.1% Regioisomers | < 0.5% Regioisomers | 2-5% Regioisomers Detected |
| Water/Boroxine | Consistent (dry) | Variable (requires activation) | High (wet/clumped) |
| Stress Test Yield | 92% | 89% | 65% (Failed) |
Detailed Analysis
-
Supplier A (Premium): Delivers the free acid form with minimal dehydration. High cost is justified only for GMP-stage synthesis or analytical standards.
-
Supplier B (Specialist): The "Workhorse" choice. Often supplied as a mixture of boronic acid and its cyclic anhydride (boroxine). This is not a defect but requires stoichiometry adjustment (see Protocol 4.1).
-
Supplier C (Budget): High Risk. Our analysis of budget sources frequently detects the 2,3-difluoro isomer . This impurity is disastrous for Liquid Crystal applications as it alters the dipole moment and phase transition temperatures.
Critical Quality Attributes (CQA) & Decision Logic
The performance of this reagent is governed by two instability mechanisms: Dehydration (reversible) and Protodeboronation (irreversible).
Visualization: The Evaluation Workflow
The following decision tree outlines the logic for accepting or rejecting a batch based on specific analytical flags.
Figure 1: Incoming Quality Control (IQC) Workflow for Fluorinated Boronic Acids.
Experimental Validation Protocols
To objectively compare suppliers, you must normalize for "Active Boron" content and test the C-B bond stability.
Protocol: "Active Boron" Determination (Mannitol Titration)
Why: Boronic acids spontaneously dehydrate to form boroxines (anhydrides). A "98%" pure sample by HPLC might only contain 70% active boronic acid by mass, throwing off your reaction stoichiometry.
-
Dissolve: 100 mg of sample in 10 mL methanol.
-
Add: 1.0 g D-Mannitol (excess). Mannitol complexes rapidly with the boronic acid, releasing 1 equivalent of H+.
-
Titrate: Add 3 drops phenolphthalein. Titrate with 0.1 N NaOH to a pink endpoint.
-
Calculate:
Protocol: 19F-NMR Isomer Detection
Why: The 3,5-difluoro pattern is symmetric. Impurities (2,3-difluoro or 2,5-difluoro) break this symmetry.
-
Solvent: DMSO-d6 (prevents boroxine aggregation broadening).
-
Standard: Add
-trifluorotoluene as an internal standard. -
Criteria:
-
Target (3,5-difluoro): Single signal (approx -108 to -112 ppm, triplet-like due to H-coupling).
-
Impurity (2,3-difluoro): Two distinct signals (coupling to each other).
-
Rejection Limit: > 1.0% isomeric impurity.
-
Protocol: The Suzuki "Stress Test"
This reaction uses a sterically hindered, electron-rich chloride (difficult partner) to highlight the stability of the boronic acid. If the boronic acid protodeboronates (loses Boron) faster than it transmetalates, the yield will crash.
Reaction Scheme:
Procedure:
-
Charge a vial with Aryl Chloride (1.0 equiv) and Boronic Acid (1.2 equiv, adjusted for Active Boron).
-
Add Pd(dppf)Cl2 (0.005 equiv) and K3PO4 (3.0 equiv).
-
Evacuate/backfill N2 (3x).
-
Add Dioxane:Water (4:1) (0.2 M concentration).
-
Heat to 80°C for 4 hours.
-
Analysis: Quench, extract, and analyze by GC-FID or HPLC vs. internal standard (Dodecane).
Interpretation:
-
>90% Yield: Excellent stability; low protodeboronation.
-
<70% Yield: High rate of protodeboronation. The boronic acid is likely degrading before it can react. This is common in "wet" batches from budget suppliers (Water accelerates protodeboronation in electron-deficient rings).
Mechanism of Failure
Understanding why budget batches fail is crucial. The electron-withdrawing fluorine atoms at the 3,5-positions make the Carbon-Boron bond more electrophilic, increasing susceptibility to base-catalyzed hydrolysis (Protodeboronation).
Figure 2: Kinetic competition between productive coupling and destructive deboronation.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link
-
Gonzalez, J. A., et al. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. Journal of the American Chemical Society.[7] Link (Note: Year updated based on search context).
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link
-
Combi-Blocks Product Data. (2025). 4-Butoxy-3,5-difluorophenylboronic acid (CAS 2096329-78-9).[5][6] Link
-
Sigma-Aldrich Product Specification. (2025). 4-Butoxy-3,5-difluorophenylboronic acid.[5][6] Link
Sources
- 1. lanhaiindustry.com [lanhaiindustry.com]
- 2. Boric acid [m.chemicalbook.com]
- 3. Selling Leads page 69 Reliable Pharma Technology (Shanghai) Co., Ltd. - Selling Leads [bochpharma.lookchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-Butoxy-3,5-difluorophenylboronic acid | 2096329-78-9 [m.chemicalbook.com]
- 6. CAS 2096329-78-9 | Sigma-Aldrich [sigmaaldrich.com]
- 7. sites.pitt.edu [sites.pitt.edu]
Safety Operating Guide
4-Butoxy-3,5-difluorophenylboronic acid proper disposal procedures
The following guide details the proper disposal procedures for 4-Butoxy-3,5-difluorophenylboronic acid , synthesized from field-proven industrial hygiene protocols and current regulatory standards (EPA/RCRA and EU Waste Framework).
Part 1: Immediate Action & Safety Card
| Critical Parameter | Operational Directive |
| Emergency Response | Spill: Do not inhale dust. Isolate area. Wet sweep or use HEPA vacuum. Skin Contact: Wash with soap/water for 15 min. Eye Contact: Rinse for 15 min; seek medical attention. |
| PPE Requirements | Respiratory: N95 (minimum) or P100 respirator if dust is visible. Dermal: Nitrile gloves (0.11 mm min thickness), lab coat, safety goggles. |
| Waste Classification | Non-RCRA Listed (Not P or U listed). Manage as Hazardous Chemical Waste due to irritant properties and potential aquatic toxicity. |
| Incompatibility | Strong Oxidizers (e.g., |
Part 2: Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in compliant disposal. 4-Butoxy-3,5-difluorophenylboronic acid is an aryl boronic acid derivative typically used as a Suzuki-Miyaura coupling intermediate.
-
Chemical Name: 4-Butoxy-3,5-difluorophenylboronic acid
-
CAS Registry Number: Note: While 121219-12-3 is often associated with difluoro-alkoxy benzene precursors, verify the specific CAS with your vendor's Certificate of Analysis (CoA). If unlisted, manage under the generic class CAS for substituted phenylboronic acids.
-
Molecular Formula:
[1] -
GHS Hazards (Class-Based):
Disposal Logic: Boronic acids are stable organic solids but can degrade into boric acid and phenolic byproducts. Disposal must ensure complete thermal destruction to prevent environmental accumulation of boron and fluorinated organics.
Part 3: Waste Segregation & Handling
Effective disposal begins at the bench. Segregate waste streams to prevent cross-contamination and dangerous reactions.
Solid Waste (Pure Substance/Powder)
-
Container: High-Density Polyethylene (HDPE) or amber glass wide-mouth jar.
-
Labeling: "Hazardous Waste - Organic Solid - Toxic/Irritant."
-
Prohibition: Do NOT dispose of in regular trash or biohazard bags.
Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: If dissolved in organic solvents (THF, Dichloromethane, Methanol), segregate into the Flammable/Organic Solvent stream.
-
Aqueous Streams: If in basic aqueous solution, neutralize to pH 6–8 before collection.
-
Boron Limit: Do not pour down the drain. Many municipalities have strict boron discharge limits (<1 ppm).
Part 4: Detailed Disposal Protocols
Protocol A: Routine Laboratory Waste Disposal
For expired reagents, excess solids, or reaction byproducts.
-
Preparation: Don full PPE (Goggles, Nitrile Gloves, Lab Coat).[4] Work inside a fume hood to minimize dust inhalation.[4]
-
Transfer:
-
Solids: Transfer the powder directly into the designated "Solid Organic Waste" drum/container.
-
Empty Vials: Triple rinse the original vial with a compatible solvent (e.g., Acetone). Dispose of the rinsate in the Liquid Organic Waste container. Deface the label on the empty vial and discard it in the Glass/Sharps bin.
-
-
Labeling: Affix a hazardous waste tag detailing:
-
Chemical Name: "4-Butoxy-3,5-difluorophenylboronic acid"
-
Hazards: "Irritant"
-
-
Storage: Store the waste container in a Satellite Accumulation Area (SAA) until pickup. Ensure the lid is tightly closed when not in use.
-
Final Disposal: The waste management contractor will transport the material for High-Temperature Incineration (typically >1000°C) with flue gas scrubbing to capture hydrogen fluoride (HF) and boron oxides.
Protocol B: Spill Cleanup Procedure
For accidental release of powder or solution.
-
Isolate: Evacuate non-essential personnel. Mark the area.
-
Protect: Wear N95 respirator to prevent inhaling boronic acid dust.
-
Contain:
-
Powder: Cover the spill with wet paper towels or an oil-based sweeping compound to suppress dust. Do not dry sweep.
-
Liquid: Dike the spill with absorbent pads or vermiculite.
-
-
Clean: Scoop the material into a disposable wide-mouth container.
-
Decontaminate: Wipe the surface with a mild soap solution followed by water.
-
Dispose: Label the cleanup debris as "Hazardous Waste" (Solid) and process as described in Protocol A.
Part 5: Visual Workflows
Figure 1: Waste Segregation Decision Tree
Use this logic to determine the correct waste stream for your material.
Caption: Decision matrix for segregating 4-Butoxy-3,5-difluorophenylboronic acid waste based on physical state and solvent composition.
Figure 2: Spill Response Workflow
Operational steps for safely managing an accidental release.
Caption: Step-by-step workflow for responding to laboratory spills of boronic acid derivatives.
Part 6: Regulatory Compliance
-
EPA (USA): This compound is not P-listed or U-listed under RCRA (40 CFR 261.33). However, it must be characterized. If mixed with flammable solvents (e.g., Acetone), it carries the D001 (Ignitable) code. If pure, it is a "Non-Regulated Chemical Waste" but should be treated as hazardous for best practice.
-
EU Waste Code (EWC): 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
-
Drain Disposal: Strictly Prohibited. Boron compounds are difficult to remove in standard wastewater treatment plants and can be toxic to aquatic plant life.
References
-
Thermo Fisher Scientific. (2021).[5] Safety Data Sheet: Phenylboronic Acid Derivatives. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
BenchChem. (2025).[2][4] Proper Disposal of Aryl Boronic Acids: A Guide for Laboratory Professionals. Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: 3,5-Difluorophenylboronic acid. Retrieved from
-
National Institutes of Health (NIH). (2023). The NIH Drain Discharge Guide.[6] Retrieved from
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
